Barium selenide
Description
Contextual Significance of Alkaline Earth Chalcogenides in Solid-State Physics
Alkaline earth chalcogenides, a group of compounds formed from an alkaline earth metal (like barium, strontium, or calcium) and a chalcogen (like selenium, sulfur, or tellurium), are fundamental in solid-state physics. These materials are known for their simple crystal structures, typically the rock-salt (NaCl) type, and their diverse electronic properties, which range from wide-gap insulators to semiconductors. wikipedia.orgresearchgate.net Their well-defined structures make them ideal model systems for theoretical and experimental studies of electronic band structures, optical properties, and lattice dynamics. Research into these compounds has provided crucial insights into the nature of chemical bonding and its influence on the physical properties of solids.
Overview of Barium Selenide (B1212193) as a Semiconductor and Optoelectronic Material
Barium selenide is a crystalline solid that is gaining attention for its semiconductor and photo-optic applications. americanelements.comnanochemazone.com It is characterized by its unique electrical and optical properties, which make it a candidate for various technological uses. guidechem.comontosight.ai Among the alkaline earth chalcogenides, BaSe possesses the lowest energy band gap, a key characteristic for a semiconductor. wikipedia.org This property allows it to absorb and emit light in specific regions of the electromagnetic spectrum, making it suitable for optoelectronic devices such as photodetectors and solar cells. guidechem.comontosight.ai Studies have shown that thin films of this compound can be transparent in the visible and near-infrared regions, a desirable trait for certain optical components. scienceopen.com
Historical Development and Evolution of Research on this compound
Historically, research on this compound and other alkaline earth chalcogenides has been a cornerstone of solid-state chemistry and physics. Early investigations focused on their fundamental synthesis and structural characterization. wikipedia.org Over time, with the advent of advanced material fabrication and characterization techniques, the focus has shifted towards exploring their more nuanced electronic and optical properties. researchgate.net The development of methods like chemical bath deposition and pulsed laser deposition has enabled the creation of high-quality thin films and nanostructures, opening up new avenues for research. researchgate.netmurdoch.edu.au More recent research has delved into doping this compound with other elements to tailor its magnetic and electronic properties for spintronic applications, as well as its potential use in advanced solar cell architectures. niscpr.res.inpv-magazine.comacebattery.com
Properties of this compound
Physical and Chemical Properties
This compound is a crystalline solid, appearing as a white or gray powder. samaterials.comwikipedia.org It is known to decompose in water. guidechem.com Key physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | BaSe |
| Molar Mass | 216.298 g/mol |
| Appearance | White to gray crystalline solid |
| Density | 5.02 g/cm³ samaterials.com |
| Melting Point | 1780 °C samaterials.com |
| Crystal Structure | Cubic (NaCl type) wikipedia.org |
| Lattice Constant | a = 662.9 pm wikipedia.org |
Electronic and Optical Properties
This compound is a semiconductor with a direct band gap of approximately 1.70 eV, as determined from optical measurements of thin films. researchgate.net This direct band gap nature is advantageous for optoelectronic applications. The electronic band structure of BaSe has been the subject of numerous theoretical and experimental studies, which have largely confirmed its semiconducting nature. researchgate.netniscpr.res.in
The optical properties of this compound are of significant interest. Thin films of BaSe have been shown to have high transmittance, around 85%, in the UV-VIS regions of the spectrum. researchgate.net The refractive index and extinction coefficient are key parameters that dictate its interaction with light and are crucial for designing optical devices. scienceopen.com
Synthesis and Fabrication of this compound
Common Synthesis Routes
Several methods have been developed for the synthesis of this compound. One common laboratory-scale method is the reduction of barium selenate (B1209512) in a hydrogen atmosphere. wikipedia.org
Reaction: BaSeO₄ + H₂ → BaSe + 4 H₂O wikipedia.org
Another high-temperature method involves the reaction of selenium with barium carbonate or barium oxide. wikipedia.org
Reaction: 2 BaCO₃ + 5 Se → 2 BaSe + 3 SeO₂ + CO₂ wikipedia.org
Thin Film Fabrication Techniques
For many of its applications, this compound needs to be in the form of a thin film. Various techniques have been employed for this purpose:
Chemical Bath Deposition (CBD): This is a simple and cost-effective method where thin films are grown on a substrate immersed in a solution containing the precursor ions. researchgate.netmurdoch.edu.au The thickness and properties of the films can be controlled by parameters such as deposition time and temperature. researchgate.net
Pulsed Laser Deposition (PLD): This technique uses a high-power laser to vaporize a target material (in this case, BaSe), which then deposits as a thin film on a substrate. PLD allows for precise control over the film's stoichiometry and crystallinity.
Sputtering: In this physical vapor deposition method, a target of this compound is bombarded with high-energy ions, causing atoms to be ejected and deposited onto a substrate. guidechem.com
Applications of this compound
Role in Optoelectronic Devices
The semiconducting and optical properties of this compound make it a promising material for various optoelectronic devices. samaterials.comontosight.ai
Photodetectors: The ability of BaSe to absorb light and generate an electrical signal makes it suitable for use in photodetectors. guidechem.com this compound-based photocells have been used to measure solar irradiance due to their stable output under intense sunlight. guidechem.comchemicalbook.com
Solar Cells: this compound is being explored as a potential material in thin-film solar cells. guidechem.comontosight.ai Its band gap is within the optimal range for absorbing a significant portion of the solar spectrum. scienceopen.com Recent research has even explored complex solar cell structures incorporating barium in a multi-component selenide absorber layer. pv-magazine.comacebattery.com
Light-Emitting Diodes (LEDs): The direct band gap of this compound suggests its potential for use in light-emitting applications, although this area is still in the early stages of research. samaterials.com
Potential in Thermoelectric Applications
Thermoelectric materials can convert heat energy directly into electrical energy and vice versa. This compound has been investigated for its potential in thermoelectric devices. guidechem.comsamaterials.com The efficiency of a thermoelectric material is determined by its figure of merit (ZT), which depends on its Seebeck coefficient, electrical conductivity, and thermal conductivity. Research is ongoing to optimize these properties in this compound, possibly through doping or nanostructuring.
Use in Infrared Optics
This compound's transparency in the infrared region of the electromagnetic spectrum makes it a candidate for applications in infrared (IR) optics. samaterials.comsamaterials.com It can be used to manufacture components like lenses and windows for IR systems. samaterials.com
Properties
CAS No. |
1304-40-1 |
|---|---|
Molecular Formula |
BaSi2 |
Molecular Weight |
193.50 g/mol |
InChI |
InChI=1S/Ba.2Si/q+2;2*-1 |
InChI Key |
SLZXMZVNEHADNR-UHFFFAOYSA-N |
Canonical SMILES |
[Si-].[Si-].[Ba+2] |
Origin of Product |
United States |
Synthetic Methodologies and Crystal Growth Techniques for Barium Selenide
Bulk Synthesis Approaches
The creation of bulk barium selenide (B1212193) can be achieved through several chemical routes, each with distinct conditions and precursors.
High-Temperature Direct Reaction Pathways
One of the primary methods for synthesizing barium selenide involves the direct reaction of barium and selenium at elevated temperatures. ontosight.ai This process requires heating the elemental constituents in a controlled, inert atmosphere to facilitate their combination and form the desired compound. ontosight.ai The reaction is typically carried out in a sealed environment, such as a quartz ampoule, to prevent oxidation and ensure the purity of the resulting this compound.
Reduction of Barium Selenate (B1209512) in Controlled Atmospheres
This compound can be effectively produced by the reduction of barium selenate (BaSeO₄). wikipedia.orgwikipedia.org This method involves heating barium selenate in a stream of hydrogen gas. wikipedia.orgatomistry.com The reduction process typically occurs at a temperature of around 500°C. atomistry.comchemicalbook.com The hydrogen acts as a reducing agent, removing oxygen from the barium selenate to yield this compound and water vapor as a byproduct. wikipedia.org
Reaction: BaSeO₄ + 4H₂ → BaSe + 4H₂O wikipedia.org
Reaction with Barium Carbonate or Oxide Precursors
Another common synthetic route utilizes more readily available barium compounds like barium carbonate (BaCO₃) or barium oxide (BaO). atomistry.comchemicalbook.com In this high-temperature reaction, selenium is heated with either barium carbonate or barium oxide. wikipedia.orgatomistry.com The reaction with barium carbonate produces this compound, selenium dioxide, and carbon dioxide. wikipedia.org This method provides an alternative pathway using stable and common barium precursors. sciencemadness.org
Reaction: 2BaCO₃ + 5Se → 2BaSe + 3SeO₂ + CO₂ wikipedia.org
Single Crystal Growth Techniques (e.g., Bridgman Method, adapted from related compounds)
For applications requiring high-purity, large single crystals, the Bridgman method, or the Bridgman-Stockbarger technique, is often employed for related chalcogenide compounds and can be adapted for this compound. arxiv.orgscispace.commdpi.com This technique involves melting the synthesized this compound charge in a vertical furnace and then slowly cooling it through a temperature gradient to promote the growth of a single crystal. mdpi.comarxiv.org
The process starts with placing the polycrystalline this compound material in a crucible, which is then sealed in an evacuated ampoule. mdpi.com The ampoule is heated above the melting point of this compound to create a homogenous melt. arxiv.orgmdpi.com It is then slowly lowered through a sharp temperature gradient. arxiv.org Crystallization begins at the cooler end and progresses through the melt, ideally forming a single, continuous crystal. arxiv.org The growth rate is typically very slow, on the order of millimeters per hour, to ensure high crystalline quality. arxiv.org
Table 1: Comparison of Bulk Synthesis Methods for this compound
| Method | Precursors | Key Conditions | Products |
|---|---|---|---|
| High-Temperature Direct Reaction | Barium, Selenium | High temperature, inert atmosphere | This compound |
| Reduction of Barium Selenate | Barium Selenate, Hydrogen | ~500°C, H₂ flow | This compound, Water |
| Reaction with Barium Carbonate | Barium Carbonate, Selenium | High temperature | This compound, Selenium Dioxide, Carbon Dioxide |
| Reaction with Barium Oxide | Barium Oxide, Selenium | High temperature | This compound |
Thin Film Deposition Technologies
The fabrication of this compound thin films is essential for their integration into various electronic and optical devices. Chemical bath deposition is a prominent technique for this purpose.
Chemical Bath Deposition (CBD) of this compound Films
Chemical bath deposition (CBD) is a cost-effective and versatile method for depositing thin films of this compound onto a substrate. murdoch.edu.aumost.gov.bd This technique involves immersing a substrate in a solution containing the necessary precursors for the formation of this compound. most.gov.bd The deposition occurs through a controlled chemical reaction in the solution, leading to the gradual growth of a thin film on the substrate surface. most.gov.bd
In a typical CBD process for BaSe, aqueous solutions of a barium salt, such as barium chloride (BaCl₂), and a selenium source, like sodium selenite (B80905) (Na₂SeO₃) or potassium selenate (K₂SeO₄), are used. murdoch.edu.auchalcogen.ro A complexing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃), is often added to control the release of ions and ensure a slow, uniform deposition rate. murdoch.edu.aumost.gov.bd The pH of the solution is typically adjusted to an alkaline medium using ammonia (B1221849) (NH₃) to facilitate the film growth. murdoch.edu.aumost.gov.bd
The deposition time is a critical parameter that influences the thickness, morphology, and optical properties of the resulting films. murdoch.edu.auchalcogen.ro Studies have shown that as the deposition time increases, the film thickness and grain size also increase. murdoch.edu.aumost.gov.bd The optical band gap of the BaSe films has been observed to vary with film thickness, decreasing as the films become thicker. chalcogen.ro X-ray diffraction (XRD) analysis of CBD-deposited films has confirmed the formation of polycrystalline this compound with either a cubic or hexagonal crystal structure, depending on the specific deposition conditions. murdoch.edu.auchalcogen.roresearchgate.net
Table 2: Research Findings on CBD of this compound Thin Films
| Study Parameter | Precursors | Deposition Time (hr) | Observed Crystal Structure | Optical Band Gap (eV) |
|---|---|---|---|---|
| Effect of Deposition Time chalcogen.ro | BaCl₂, K₂SeO₄, Na₂S₂O₃, NH₃ | 20 | Cubic | 2.90 |
| Effect of Deposition Time chalcogen.ro | BaCl₂, K₂SeO₄, Na₂S₂O₃, NH₃ | 22 | Cubic | 2.80 |
| Effect of Deposition Time chalcogen.ro | BaCl₂, K₂SeO₄, Na₂S₂O₃, NH₃ | 24 | Cubic | 2.60 |
| Structural and Optical Properties researchgate.net | Not specified | Not specified | Cubic | 1.70 |
Influence of Deposition Parameters on Film Growth
The characteristics of this compound thin films are intricately linked to the parameters of the deposition process. In chemical bath deposition, the thickness of the film is directly influenced by the duration of the deposition; longer deposition times generally result in thicker films. researchgate.net The quality and properties of the film are also dependent on the composition of the chemical bath, which includes the sources for barium and selenium ions, a complexing agent, and a means to adjust the pH. For instance, in the synthesis of related chalcogenide films, the concentration of precursor materials and the presence of complexing agents have been shown to be critical in controlling film properties. scirp.org
A study on Barium Copper Selenide (BaCuSe) thin films, also synthesized via chemical bath deposition, highlighted that the growth rate can be irregular, leading to smooth grains of varying sizes. scienceopen.com This indicates that precise control over deposition parameters is crucial for achieving uniform film morphology. The preparation of the substrate is also a critical step, often involving degreasing with solvents like ethanol (B145695) and etching with a mild acid to ensure good adhesion of the film. murdoch.edu.au
Effects of Precursor Temperature on Film Characteristics
The temperature of the precursor solution is a critical parameter that influences the structural and optical properties of the resulting films. While specific data for this compound is limited, studies on similar compounds like titanium-doped barium sulfide (B99878) (BaS) provide valuable insights. In the electrochemical deposition of Ti-doped BaS films, increasing the deposition temperature was found to have a positive effect on the crystal structure, leading to an increase in crystallite size and a decrease in dislocation densities and micro-strains. physicsaccess.com This suggests that higher precursor temperatures can enhance the crystallinity of the deposited films.
| Deposition Temperature (°C) | Average Crystallite Size (nm) | Energy Band Gap (eV) |
|---|---|---|
| 35 | 25.698 | 2.98 |
| 40 | - | 2.90 |
| 45 | - | 2.69 |
| 50 | - | 2.68 |
| 55 | 28.171 | 2.30 |
Role of pH in Film Formation
The pH of the deposition bath plays a crucial role in the formation of chalcogenide thin films. For chemical bath deposition, an alkaline medium is often necessary for the growth of the films. murdoch.edu.au The pH level can affect the reaction kinetics and, consequently, the growth rate and quality of the film. In the synthesis of titanium-doped barium sulfide thin films, different pH values were investigated, revealing that the structural and optical properties are pH-dependent. researchgate.net
Studies on lead selenide (PbSe) thin films have also demonstrated that varying the pH of the deposition bath allows for the control of film thickness and properties such as band gap energy and conductivity. slideshare.net Generally, higher pH levels in the deposition of PbSe resulted in films with lower conductivity and a smaller band gap. slideshare.net This indicates that pH is a key parameter for tuning the material's properties for various applications. For cadmium-sulphur-selenide thin films, the pH of the solution was adjusted to 12 to facilitate the deposition process. scirp.org
Advanced Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD) Techniques
Beyond solution-based methods, advanced vapor deposition techniques offer alternative routes for synthesizing high-quality this compound thin films. Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD) are two prominent categories of such techniques. slideshare.netaimspress.com
PVD methods involve the vaporization of a solid source material in a vacuum environment, which then condenses on a substrate to form a thin film. aimspress.com Common PVD techniques include thermal evaporation, sputtering, and pulsed laser deposition. mdpi.commathnet.ru For instance, thermal evaporation has been used to deposit bismuth selenide thin films, where the deposition rate and substrate temperature are critical parameters. mathnet.ru Sputtering, which involves bombarding a target with high-energy particles, is another versatile PVD method. mdpi.com
CVD, on the other hand, utilizes chemical reactions of precursor gases on or near the substrate surface to form the thin film. aimspress.commdpi.com This technique is widely used for producing high-purity and high-performance materials. mdpi.com While specific reports on the PVD or CVD of this compound are scarce, the synthesis of barium sulfide doped ferrous sulfide thin films via PVD has been demonstrated, suggesting the feasibility of these techniques for BaSe as well. sci-hub.se
| Technique | Description | Key Parameters |
|---|---|---|
| Thermal Evaporation (PVD) | Heating a solid source material in a vacuum to create a vapor that condenses on a substrate. | Source temperature, vacuum pressure, deposition rate, substrate temperature. |
| Sputtering (PVD) | Ejecting atoms from a target material by bombardment with high-energy ions, which then deposit on a substrate. | Gas pressure, power, target material, substrate temperature. |
| Pulsed Laser Deposition (PVD) | Using a high-power laser to vaporize a target material, creating a plasma plume that deposits on a substrate. | Laser fluence, background gas pressure, substrate temperature. |
| Chemical Vapor Deposition (CVD) | Chemical reactions of precursor gases on or near a heated substrate surface leading to film formation. | Precursor gas flow rates, substrate temperature, pressure. |
Solution-Processed Approaches for Chalcogenide Semiconductors
Solution-processed approaches offer a cost-effective and scalable method for the synthesis of chalcogenide semiconductors. One such method is the sol-gel route, which has been successfully employed for the synthesis of barium-doped bismuth selenide. researchgate.netdongguk.edu In this method, molecular precursors are dissolved in a solvent to form a "sol," which then undergoes a series of hydrolysis and condensation reactions to form a "gel." Subsequent heat treatment of the gel yields the desired material. The sol-gel method allows for good control over the material's composition and microstructure.
Chemical Bath Deposition (CBD), as previously discussed, is another significant solution-processed technique. murdoch.edu.au It involves the controlled precipitation of the desired compound from a solution onto a substrate. This method is particularly attractive due to its simplicity, low cost, and ability to deposit films over large areas. The synthesis of Barium Copper Selenide (BaCuSe) thin films via CBD has been reported, demonstrating the versatility of this approach for barium-containing chalcogenides. scienceopen.com
Nanostructure Fabrication Strategies
The fabrication of this compound in the form of nanostructures, such as nanoparticles, opens up new possibilities for its application due to the quantum confinement effects and high surface-area-to-volume ratio.
Synthesis of this compound Nanoparticles
The synthesis of this compound nanoparticles can be achieved through methods analogous to those used for other selenide nanoparticles. A solvothermal method has been used to synthesize ternary metal selenide nanocomposites of barium nickel selenide (NBSe-NPs). nih.gov This technique involves a chemical reaction in a sealed vessel at temperatures above the boiling point of the solvent, which allows for the formation of crystalline nanoparticles.
Another approach is the use of molecular clusters as templates to seed the growth of nanoparticles. google.com This "bottom-up" technique allows for the preparation of nanoparticles from molecular precursors in a high-boiling-point solvent. While this method has been described for a range of semiconductor materials, including II-VI compounds, it is also applicable to the synthesis of this compound nanoparticles. google.com Furthermore, the sol-gel route has been utilized to produce barium-doped bismuth selenide nanoparticles, indicating its potential for fabricating BaSe nanoparticles as well. researchgate.netdongguk.edu In one study, the crystallite size of pure bismuth selenide nanoparticles was found to be around 20.04 nm, and doping with barium influenced the crystallite size. dongguk.edu
| Synthesis Method | Description | Example Compound | Reference |
|---|---|---|---|
| Solvothermal Method | Chemical reaction in a sealed vessel at elevated temperature and pressure. | Barium Nickel Selenide (NBSe-NPs) | nih.gov |
| Sol-Gel Route | Formation of a solid material from a solution through gelation. | Barium-doped Bismuth Selenide | researchgate.netdongguk.edu |
| Molecular Cluster Templating | Using molecular clusters to seed the growth of nanoparticles from precursors. | General II-VI and other semiconductor nanoparticles | google.com |
Advanced Structural and Morphological Characterization of Barium Selenide Materials
Crystalline Structure Analysis
The arrangement of atoms in a crystalline solid, known as its crystal structure, is fundamental to its physical properties. For barium selenide (B1212193), various techniques are employed to elucidate these structural details.
X-ray Diffraction (XRD) for Phase Identification and Lattice Parameter Determination
X-ray diffraction (XRD) is a primary and powerful tool for the phase identification and determination of lattice parameters of crystalline materials like barium selenide. globalsino.comrsc.org The technique involves directing X-rays onto a sample and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is unique to the crystal structure of the material.
Studies utilizing XRD have successfully identified the crystalline phases of this compound. For instance, XRD analysis of this compound thin films prepared by chemical bath deposition confirmed their polycrystalline nature. chalcogen.ro The diffraction peaks observed in the XRD patterns are compared with standard diffraction data from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the specific phase. globalsino.com
The positions of the diffraction peaks in an XRD pattern are directly related to the lattice parameters of the crystal. wikipedia.orgquora.com For a cubic crystal system, the lattice constant 'a' can be calculated from the positions of the diffraction peaks. quora.com Research has shown that this compound possesses a cubic crystal structure. researchgate.netresearchgate.net Specifically, it adopts the rock-salt (NaCl) type structure with a space group of Fm3m (No. 225). wikipedia.org The lattice constant for this compound has been reported to be a = 662.9 pm. wikipedia.org In some cases, such as with barium iron selenide (BaFe2Se3), XRD has been used to identify an orthorhombic crystalline phase with specific lattice constants. hrpub.org
Detailed Analysis of Crystal Systems (e.g., Cubic, Tetragonal)
This compound primarily crystallizes in the cubic system, a common and simple crystal structure. wikipedia.orgwikipedia.org This system is characterized by a unit cell in the shape of a cube. wikipedia.org Specifically, BaSe adopts the rock-salt structure, which consists of two interpenetrating face-centered cubic (FCC) lattices. wikipedia.org
While the predominant crystal system for BaSe is cubic, other crystal systems can be observed in related or doped materials. For example, barium-doped bismuth selenide has been shown to possess an orthorhombic structure. springerprofessional.deresearchgate.net In some complex selenide compounds containing barium, such as BaFe2Se3, an orthorhombic phase has been identified. hrpub.org The possibility of tetragonal phases also exists in some complex materials, although it is less common for pure this compound. researchgate.net The specific crystal system and its parameters are crucial in determining the material's electronic and optical properties.
Determination of Crystallite Size and Microstrain
XRD peak broadening analysis is a valuable method for determining the crystallite size and microstrain within a material. The width of the diffraction peaks is influenced by both the size of the coherently scattering domains (crystallites) and the presence of lattice imperfections (microstrain).
The Scherrer formula is a common method used to estimate the average crystallite size from the broadening of XRD peaks. nih.gov However, this formula does not account for the broadening caused by microstrain. researchgate.net More advanced methods, such as the Williamson-Hall plot and the size-strain plot (SSP), are employed to separate the contributions of crystallite size and microstrain to the peak broadening. nih.govresearchgate.netresearchgate.net These methods analyze the peak width as a function of the diffraction angle (2θ). The crystallite size broadening is inversely proportional to cos(θ), while the strain broadening is proportional to tan(θ).
Studies on various selenide materials have demonstrated the application of these techniques. For instance, in nanocrystalline lead selenide thin films, the average crystallite size was found to increase with the deposition temperature, while the microstrain decreased, indicating an improvement in the crystal quality. nih.gov Similarly, for barium-doped bismuth selenide, the crystallite size was observed to increase with the doping concentration. springerprofessional.de
Microstructural and Surface Morphology Investigations
Beyond the atomic-level crystal structure, the microstructure and surface morphology play a significant role in the performance of this compound materials, especially in thin-film applications.
Scanning Electron Microscopy (SEM) for Surface Topography and Grain Distribution
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and grain distribution of materials at high magnifications. btraindia.comacademicjournals.org It works by scanning a focused beam of electrons over a sample's surface and detecting the signals produced, such as secondary electrons and backscattered electrons, to form an image. btraindia.com
SEM analysis of this compound thin films has provided valuable insights into their morphology. For films deposited by the chemical bath method, SEM images have shown surfaces with uniformly distributed, smaller crystal sizes that completely cover the substrate. murdoch.edu.au In other studies, SEM has revealed smooth grains with varying sizes, indicating an irregular growth rate. scienceopen.com For instance, in barium copper selenide (BaCuSe) thin films, grain sizes ranging from 400 μm to 1 mm have been observed. scienceopen.comscienceopen.com The morphology can be influenced by deposition parameters; for example, films deposited at higher temperatures have shown uniformly distributed spherical particles that form agglomerations. researchgate.net
Optical Microscopy for Film Thickness and Growth Uniformity
For this compound thin films, optical microscopy has been used to observe the growth and thickness. chalcogen.ro Studies have shown that the film thickness increases with the deposition time. researchgate.netresearchgate.net Photomicrographs have revealed that as the deposition period increases, the film grows thicker and the grains are distributed evenly over the substrate surface. chalcogen.ro This technique is particularly useful for monitoring the uniformity of the film growth, which is crucial for applications such as optical coatings and solar cells. murdoch.edu.au
Transmission Electron Microscopy (TEM) for Nanoscale Structure
Transmission Electron Microscopy (TEM) is a powerful technique for characterizing the nanoscale structure of materials, providing high-resolution, two-dimensional images of a sample's internal morphology. This method utilizes a beam of electrons transmitted through an ultrathin specimen to generate images that can reveal details down to the atomic level. For this compound (BaSe) nanomaterials, TEM is instrumental in determining particle size, size distribution, morphology, and crystal structure.
High-Resolution Transmission Electron Microscopy (HRTEM), a specialized mode of TEM, allows for the direct imaging of the atomic lattice of crystalline materials. This capability is crucial for identifying crystal defects, such as point, linear, and planar faults, and for analyzing the structure of interfaces within the material. By examining the phase contrast of the transmitted electron beam, HRTEM can produce images that map the atomic structure of the sample.
Another critical technique used in conjunction with TEM is Selected Area Electron Diffraction (SAED). SAED provides crystallographic information about the specimen by analyzing the diffraction pattern produced when the electron beam interacts with the crystal lattice. This pattern is a representation of the reciprocal lattice of the crystal. By isolating a specific area of the sample with an aperture, the resulting diffraction pattern can be used to determine the crystal structure, lattice parameters, and orientation of that region. For polycrystalline samples, SAED patterns appear as a series of rings, whereas single-crystal domains produce a pattern of distinct spots.
In the context of this compound, a typical TEM analysis would involve dispersing the nanoparticles on a TEM grid. The TEM would be operated at a specific magnification to visualize a sufficient number of nanoparticles within the field of view. The resulting micrographs are then analyzed to measure the dimensions of individual nanoparticles, from which an average particle size and size distribution can be calculated. HRTEM images would further reveal the atomic arrangement within the BaSe nanocrystals, and SAED patterns would confirm their crystalline nature and structure.
Table 3.2.3.1: TEM-Based Nanoparticle Characterization
| Parameter | Description | Information Obtained for this compound |
| Particle Size | The average diameter of the nanoparticles. | Direct measurement from TEM micrographs. |
| Size Distribution | The range and frequency of particle sizes within the sample. | Histogram generated from measuring multiple particles. |
| Morphology | The shape and surface features of the nanoparticles. | Visualization of particle shape (e.g., spherical, cubic). |
| Crystal Structure | The arrangement of atoms within the crystalline material. | Determined from SAED patterns and HRTEM lattice imaging. |
| Crystallinity | The degree of structural order in the material. | Assessed through the sharpness of SAED spots or rings. |
| Lattice Defects | Imperfections in the crystal lattice. | Visualized at the atomic scale using HRTEM. |
Spectroscopic Characterization of Chemical Bonding and Composition
Spectroscopic techniques are indispensable for probing the chemical nature of materials. For this compound, methods like Fourier-Transform Infrared (FTIR) Spectroscopy and X-ray Photoelectron Spectroscopy (XPS) provide detailed information about chemical bonds, elemental composition, and oxidation states.
Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bonds and Vibrational Modes
Initial search results did not yield specific FTIR data for this compound. The following section is based on the general principles of the technique and its applicability to similar compounds.
Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive analytical technique used to identify chemical bonds and functional groups within a molecule. The method works by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrational energies of the chemical bonds in the material.
For an ionic compound like this compound (BaSe), which crystallizes in a rock salt structure, the primary vibrational mode of interest in the infrared region is the transverse optical (TO) phonon mode. The absorption of infrared radiation at a specific frequency excites this lattice vibration. The position of this absorption peak is characteristic of the compound and is influenced by the masses of the constituent ions (Ba²⁺ and Se²⁻) and the strength of the ionic bond between them.
In a typical FTIR analysis of a BaSe sample, the material would be prepared in a solid form, often as a pellet mixed with potassium bromide (KBr), which is transparent to infrared radiation. The resulting spectrum would show a characteristic absorption band corresponding to the Ba-Se bond. The presence of any impurities or surface oxidation could also be detected through additional absorption peaks. For instance, the formation of barium selenite (B80905) (BaSeO₃) or selenate (B1209512) (BaSeO₄) due to oxidation would introduce new vibrational modes associated with the Se-O bonds, which would appear at distinct, higher frequencies in the FTIR spectrum.
Table 3.3.1.1: Expected FTIR Vibrational Modes for this compound and Related Compounds
| Compound | Bond | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| This compound (BaSe) | Ba-Se | Transverse Optical (TO) Phonon | (Estimated based on trends) |
| Barium Sulfide (B99878) (BaS) | Ba-S | Transverse Optical (TO) Phonon | Higher than BaSe |
| Barium Telluride (BaTe) | Ba-Te | Transverse Optical (TO) Phonon | Lower than BaSe |
| Barium Selenite (BaSeO₃) | Se-O | Stretching and Bending | Higher than Ba-Se bond |
| Barium Selenate (BaSeO₄) | Se-O | Stretching and Bending | Higher than Ba-Se bond |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
Initial search results did not yield specific XPS data for this compound. The following section is based on the general principles of the technique and its applicability.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For the characterization of this compound (BaSe), XPS is an invaluable tool for verifying its stoichiometry and determining the oxidation states of barium and selenium. An XPS survey scan would first be performed to identify all the elements present on the surface of the sample. For a pure BaSe sample, this scan would show peaks corresponding to barium, selenium, and likely adventitious carbon and oxygen from atmospheric exposure.
High-resolution XPS spectra would then be acquired for the specific core levels of each element. For barium, the Ba 3d region is typically analyzed. The Ba 3d spectrum consists of a doublet, Ba 3d₅/₂ and Ba 3d₃/₂, due to spin-orbit coupling. The binding energy of these peaks is characteristic of the +2 oxidation state of barium in an ionic compound like BaSe.
Similarly, the Se 3d region would be analyzed for selenium. For a selenide, the Se 3d peak would be expected at a binding energy corresponding to the -2 oxidation state. If the surface of the BaSe has been oxidized, additional peaks at higher binding energies would appear in the Se 3d spectrum. These higher energy peaks would correspond to selenium in higher oxidation states, such as Se⁴⁺ in selenite (SeO₃²⁻) or Se⁶⁺ in selenate (SeO₄²⁻). By analyzing the positions and relative areas of these peaks, the extent of surface oxidation can be quantified.
The quantitative analysis of the peak areas, corrected by relative sensitivity factors (RSFs), allows for the determination of the atomic concentrations of barium and selenium, thus confirming the stoichiometry of the BaSe compound.
Table 3.3.2.1: Expected XPS Binding Energies for this compound
| Element | Core Level | Oxidation State | Expected Binding Energy (eV) |
| Barium (Ba) | Ba 3d₅/₂ | +2 | (Characteristic value for Ba²⁺) |
| Barium (Ba) | Ba 3d₃/₂ | +2 | (Characteristic value for Ba²⁺) |
| Selenium (Se) | Se 3d | -2 (Selenide) | (Characteristic value for Se²⁻) |
| Selenium (Se) | Se 3d | +4 (Selenite) | Higher than Se²⁻ |
| Selenium (Se) | Se 3d | +6 (Selenate) | Higher than Se⁴⁺ |
| Carbon (C) | C 1s | 0 (Adventitious) | ~284.8 eV |
| Oxygen (O) | O 1s | -2 | (Characteristic value for oxides/carbonates) |
Table of Compounds
| Compound Name | Chemical Formula |
| This compound | BaSe |
| Barium Sulfide | BaS |
| Barium Telluride | BaTe |
| Barium Selenite | BaSeO₃ |
| Barium Selenate | BaSeO₄ |
| Calcium Selenide | CaSe |
| Carbon | C |
| Oxygen | O |
| Potassium Bromide | KBr |
| Selenium | Se |
| Strontium Selenide | SrSe |
Transmission Electron Microscopy (TEM) for Nanoscale Structure
Transmission Electron Microscopy (TEM) is a powerful technique for characterizing the nanoscale structure of materials, providing high-resolution, two-dimensional images of a sample's internal morphology. This method utilizes a beam of electrons transmitted through an ultrathin specimen to generate images that can reveal details down to the atomic level. For this compound (BaSe) nanomaterials, TEM is instrumental in determining particle size, size distribution, morphology, and crystal structure.
High-Resolution Transmission Electron Microscopy (HRTEM), a specialized mode of TEM, allows for the direct imaging of the atomic lattice of crystalline materials. This capability is crucial for identifying crystal defects, such as point, linear, and planar faults, and for analyzing the structure of interfaces within the material. By examining the phase contrast of the transmitted electron beam, HRTEM can produce images that map the atomic structure of the sample.
Another critical technique used in conjunction with TEM is Selected Area Electron Diffraction (SAED). SAED provides crystallographic information about the specimen by analyzing the diffraction pattern produced when the electron beam interacts with the crystal lattice. This pattern is a representation of the reciprocal lattice of the crystal. By isolating a specific area of the sample with an aperture, the resulting diffraction pattern can be used to determine the crystal structure, lattice parameters, and orientation of that region. For polycrystalline samples, SAED patterns appear as a series of rings, whereas single-crystal domains produce a pattern of distinct spots.
In the context of this compound, a typical TEM analysis would involve dispersing the nanoparticles on a TEM grid. The TEM would be operated at a specific magnification to visualize a sufficient number of nanoparticles within the field of view. The resulting micrographs are then analyzed to measure the dimensions of individual nanoparticles, from which an average particle size and size distribution can be calculated. HRTEM images would further reveal the atomic arrangement within the BaSe nanocrystals, and SAED patterns would confirm their crystalline nature and structure.
Table 3.2.3.1: TEM-Based Nanoparticle Characterization
| Parameter | Description | Information Obtained for this compound |
| Particle Size | The average diameter of the nanoparticles. | Direct measurement from TEM micrographs. |
| Size Distribution | The range and frequency of particle sizes within the sample. | Histogram generated from measuring multiple particles. |
| Morphology | The shape and surface features of the nanoparticles. | Visualization of particle shape (e.g., spherical, cubic). |
| Crystal Structure | The arrangement of atoms within the crystalline material. | Determined from SAED patterns and HRTEM lattice imaging. |
| Crystallinity | The degree of structural order in the material. | Assessed through the sharpness of SAED spots or rings. |
| Lattice Defects | Imperfections in the crystal lattice. | Visualized at the atomic scale using HRTEM. |
Spectroscopic Characterization of Chemical Bonding and Composition
Spectroscopic techniques are indispensable for probing the chemical nature of materials. For this compound, methods like Fourier-Transform Infrared (FTIR) Spectroscopy and X-ray Photoelectron Spectroscopy (XPS) provide detailed information about chemical bonds, elemental composition, and oxidation states.
Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bonds and Vibrational Modes
Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive analytical technique used to identify chemical bonds and functional groups within a molecule. The method works by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrational energies of the chemical bonds in the material.
For an ionic compound like this compound (BaSe), which crystallizes in a rock salt structure, the primary vibrational mode of interest in the infrared region is the transverse optical (TO) phonon mode. The absorption of infrared radiation at a specific frequency excites this lattice vibration. The position of this absorption peak is characteristic of the compound and is influenced by the masses of the constituent ions (Ba²⁺ and Se²⁻) and the strength of the ionic bond between them. Generally, for inorganic materials, the infrared bands are broader, fewer in number, and appear at lower wavenumbers compared to organic materials.
While specific experimental FTIR spectra for pure BaSe are not detailed in the provided search results, studies on related compounds such as barium-doped bismuth selenide have identified Bi-Se stretching vibrations in the range of 430-600 cm⁻¹. The heavier the anion or cation, the lower the vibrational frequency. Therefore, the Ba-Se stretching vibration is expected to occur at a lower wavenumber compared to barium sulfide (BaS) but at a higher wavenumber than barium telluride (BaTe).
In a typical FTIR analysis of a BaSe sample, the material would be prepared in a solid form, often as a pellet mixed with potassium bromide (KBr), which is transparent to infrared radiation. The resulting spectrum would show a characteristic absorption band corresponding to the Ba-Se bond. The presence of any impurities or surface oxidation could also be detected through additional absorption peaks. For instance, the formation of barium selenite (BaSeO₃) or selenate (BaSeO₄) due to oxidation would introduce new vibrational modes associated with the Se-O bonds, which would appear at distinct, higher frequencies in the FTIR spectrum.
Table 3.3.1.1: Expected FTIR Vibrational Modes for this compound and Related Compounds
| Compound | Bond | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| This compound (BaSe) | Ba-Se | Transverse Optical (TO) Phonon | (Estimated based on trends) |
| Bismuth Selenide (Bi₂Se₃) | Bi-Se | Stretching | 430 - 600 |
| Barium Sulfide (BaS) | Ba-S | Transverse Optical (TO) Phonon | Higher than BaSe |
| Barium Telluride (BaTe) | Ba-Te | Transverse Optical (TO) Phonon | Lower than BaSe |
| Barium Selenite (BaSeO₃) | Se-O | Stretching and Bending | Higher than Ba-Se bond |
| Barium Selenate (BaSeO₄) | Se-O | Stretching and Bending | Higher than Ba-Se bond |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to measure the elemental composition, empirical formula, and the chemical and electronic states of elements within a material. XPS operates by irradiating a solid surface with X-rays and analyzing the kinetic energy of the emitted electrons from the top 1-10 nm.
For the analysis of this compound (BaSe), XPS is crucial for confirming its stoichiometry and determining the oxidation states of barium and selenium. A survey scan would first identify the elements present on the sample surface, which for a pure sample would be barium and selenium, along with adventitious carbon and oxygen.
High-resolution XPS spectra are then acquired for the specific core levels of each element. For barium, the Ba 3d region is analyzed. This spectrum shows a doublet, Ba 3d₅/₂ and Ba 3d₃/₂, due to spin-orbit coupling. For barium compounds like barium carbonate (BaCO₃), barium oxide (BaO), and barium sulfate (B86663) (BaSO₄), the Ba 3d₅/₂ peak is observed around 780.0-780.1 eV, which is characteristic of the Ba²⁺ oxidation state. In this compound, the oxidation number of barium is +2.
The Se 3d region is analyzed for selenium. In a metal selenide, the Se 3d peak is expected at a binding energy corresponding to the -2 oxidation state. For instance, in copper selenide (CuSe), the Se 3d peak attributed to the Se²⁻ oxidation state is found at approximately 53-54 eV. If the surface of the BaSe has oxidized, additional peaks corresponding to higher oxidation states of selenium, such as in selenite (SeO₃²⁻) or selenate (SeO₄²⁻), would appear at higher binding energies. The quantification of peak areas, corrected by relative sensitivity factors (RSFs), allows for the determination of the atomic concentrations of barium and selenium, thereby verifying the compound's stoichiometry.
Table 3.3.2.1: Expected XPS Binding Energies for this compound and Related Compounds
| Element | Core Level | Oxidation State | Compound Example | Binding Energy (eV) |
| Barium (Ba) | Ba 3d₅/₂ | +2 | BaCO₃/BaO | 780.0 |
| Barium (Ba) | Ba 3d₅/₂ | +2 | BaSO₄ | 780.1 |
| Selenium (Se) | Se 3d | -2 (Selenide) | CuSe | ~53-54 |
| Selenium (Se) | Se 3d₅/₂ | 0 (Metal) | Se | 55.1 |
| Carbon (C) | C 1s | 0 (Adventitious) | General | ~284.8 |
| Oxygen (O) | O 1s | -2 | General | ~531-533 |
Electronic Structure and Band Theory Investigations of Barium Selenide
Theoretical Calculations of Electronic Band Structure
Theoretical calculations are crucial for predicting the electronic band structure of materials like barium selenide (B1212193). These calculations provide insights into the arrangement of electron energy levels and are fundamental to understanding the material's electrical and optical properties.
Density Functional Theory (DFT) Approaches (e.g., FP-LAPW, GGA, mBJ)
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. uio.no Various approaches within DFT have been employed to study barium selenide. The full-potential linearized augmented plane wave (FP-LAPW) method is a common technique used in these calculations. researchgate.netresearchgate.net
Within the FP-LAPW framework, different exchange-correlation potentials are used to approximate the complex interactions between electrons. The Generalized Gradient Approximation (GGA), and specifically the Wu-Cohen GGA (WC-GGA), has been utilized to compute the structural properties of BaSe. researchgate.netniscpr.res.in For exploring the electronic and magnetic properties, the modified Becke-Johnson (mBJ) potential is often coupled with GGA. researchgate.netniscpr.res.inniscpr.res.in The mBJ potential is known to provide more accurate band gap calculations compared to standard GGA. aip.org
For instance, studies on chromium-doped this compound (BaCrSe) have used the FP-LAPW method with WC-GGA for structural properties and WC-GGA combined with the mBJ scheme for electronic and magnetic properties. researchgate.netniscpr.res.in Similarly, investigations into manganese-doped BaSe have also utilized the FP-LAPW method to understand its physical characteristics. researchgate.net
Quasiparticle Energy Calculations (e.g., G0W0 approximation)
For a more accurate determination of band gaps, quasiparticle energy calculations are performed. The G0W0 approximation is a method used to calculate the self-energy of an electron system, providing a more precise value for the band gap than standard DFT calculations. researchgate.net This approach has been applied to alkaline earth chalcogenides, including this compound, to obtain reliable electronic structures. researchgate.net While DFT calculations provide a good initial approximation, the G0W0 method is often necessary for results that are in better agreement with experimental data. umich.eduarxiv.orgaps.org
Analysis of Band Gap Characteristics
The band gap is a critical parameter that determines the electronic and optical properties of a semiconductor. Understanding whether the band gap is direct or indirect and how it can be tuned is essential for designing electronic and optoelectronic devices.
Direct vs. Indirect Band Gap Transitions
This compound, in its pure form, is generally considered an indirect band gap semiconductor. researchgate.netresearchgate.net This means that the minimum energy required for an electron to transition from the valence band to the conduction band involves a change in both energy and momentum, requiring the assistance of a phonon. The valence band maximum is typically located at the Γ point, while the conduction band minimum is at the X point in the Brillouin zone. researchgate.net
However, the nature of the band gap can be influenced by various factors. For instance, theoretical studies on one-dimensional V₂Se₉ have shown a transition from an indirect to a direct band gap as the material's dimensions are reduced. nih.govacs.org In a direct band gap material, this transition can occur without a change in momentum, which is more efficient for light emission and absorption.
Tunability of Band Gap through Compositional Variations
The band gap of this compound can be intentionally modified, or "tuned," by introducing other elements, a process known as doping or creating solid solutions. This tunability is a key area of research for tailoring the material's properties for specific applications.
For example, doping BaSe with transition metals like chromium (Cr) or manganese (Mn) can significantly alter its electronic structure. niscpr.res.inresearchgate.net Studies on Cr-doped BaSe have shown that it can become a half-metallic ferromagnet, where one spin channel is metallic and the other is semiconducting. researchgate.netniscpr.res.in The half-metallic gap in these materials has been observed to narrow as the doping concentration increases. researchgate.netniscpr.res.in
In other layered oxychalcogenide systems, compositional variations have been shown to linearly control the band gap size. soton.ac.uk For instance, in the solid solution Ba₃In₂O₅Cu₂S₂₋ySeᵧ, substituting sulfur with the more electropositive selenium raises the valence band maximum, thereby tuning the band gap. soton.ac.uk Similarly, doping bismuth selenide (Bi₂Se₃) with barium has been shown to decrease the band gap as the barium concentration increases. researchgate.net This principle of band gap engineering through compositional changes is a powerful tool for designing materials with desired optical and electrical properties. osti.govcolorado.eduresearchgate.net
Density of States and Electronic Charge Density Distribution
To gain a deeper understanding of the electronic structure, the density of states (DOS) and the electronic charge density distribution are analyzed.
The total and partial density of states provide information about the contribution of different atomic orbitals to the electronic bands. aip.org In manganese-doped BaSe, it has been found that Mn doping introduces spin-polarized intermediate bands near the Fermi level, which are primarily composed of Mn-3d orbitals. researchgate.net In chromium-doped BaSe, the bands near the Fermi level are due to Se-p and Cr-d states. niscpr.res.in
The electronic charge density distribution reveals the nature of the chemical bonding within the compound. ijirset.com Analysis of the charge density can distinguish between ionic and covalent bonding. ijirset.comresearchgate.net In complex materials containing barium and selenium, such as Ba₄LaGe₃SbSe₁₃, the bonds between selenium and other elements like germanium and antimony show a dominant covalent character, while the bonds between selenium and barium are more ionic. ijirset.com This mixed ionic-covalent bonding is a common feature in such compounds.
Fermi Surface Topology and Electronic Transport Regimes
The Fermi surface, a conceptual boundary in reciprocal space, is fundamental to understanding the electronic transport properties of a material. It separates occupied from unoccupied electron states at absolute zero temperature. The topology of this surface dictates the nature of electrical conductivity and other electronic phenomena.
In its intrinsic state, this compound (BaSe) is characterized as an indirect bandgap semiconductor. researchgate.net Theoretical and experimental studies confirm that the top of the valence band is located at the Γ-point, while the bottom of the conduction band is at the X-point of the Brillouin zone. researchgate.net Consequently, in pure, undoped BaSe, the Fermi level lies within this bandgap. This means that at absolute zero, the valence band is completely filled, and the conduction band is empty, resulting in the absence of a traditional Fermi surface that is characteristic of metals.
The electronic transport regime of intrinsic BaSe is therefore that of a semiconductor. Its electrical conductivity is highly dependent on temperature, as charge carriers (electrons and holes) must be thermally excited across the bandgap to contribute to current flow. The indirect nature of the bandgap has a significant influence on its optoelectronic properties. researchgate.net Compared to sulfides, selenides often exhibit enhanced carrier mobility due to lower ionicity, a factor that is advantageous for achieving higher electrical conductivity when the material is doped. researchgate.net
Theoretical investigations, primarily employing Density Functional Theory (DFT), have been crucial in elucidating the electronic structure of BaSe. niscpr.res.inniscpr.res.in Methods such as the full potential linearized augmented plane wave (FP-LAPW) have been utilized to calculate its electronic and optical properties. researchgate.net
While pure BaSe lacks a Fermi surface, its electronic structure near the Fermi level can be significantly altered through doping. For instance, theoretical studies on chromium-doped BaSe (Ba₁₋ₓCrₓSe) show that the introduction of Cr atoms creates new electronic states at the Fermi level. niscpr.res.inniscpr.res.in This modification, a result of the hybridization between the d-orbitals of the chromium dopant and the p-orbitals of selenium, can induce a transition to a half-metallic state, drastically changing the material's Fermi surface topology and transport characteristics. niscpr.res.in These computational studies use advanced exchange-correlation potentials like the modified Becke-Johnson (mBJ) to accurately predict the electronic and magnetic properties that arise from such doping. niscpr.res.inniscpr.res.in
The topology of the Fermi surface in related selenide compounds, which often feature cylindrical hole and electron pockets, provides a framework for understanding how modifications to BaSe could potentially engineer its transport properties for specific electronic applications. frontiersin.org The accurate geometry of the energy bands and the resulting Fermi surface topology are intrinsically linked to the chemical composition and crystal structure. frontiersin.org
Interactive Data Table: Calculated Electronic Properties of this compound
The following table summarizes key findings from theoretical investigations into the electronic structure of this compound.
| Property | Value / Description | Computational Method | Reference |
| Bandgap Type | Indirect | FP-LAPW, GGA | researchgate.net |
| Valence Band Maximum (VBM) | Γ-point | FP-LAPW, GGA | researchgate.net |
| Conduction Band Minimum (CBM) | X-point | FP-LAPW, GGA | researchgate.net |
| Doping Effect (e.g., Cr) | Induces states at the Fermi level | DFT, mBJ-GGA | niscpr.res.inniscpr.res.in |
| Potential Applications | Semiconductors, Electronic Devices | - | samaterials.comontosight.aisamaterials.com |
Compound Index
Advanced Optical and Optoelectronic Phenomena in Barium Selenide
Dielectric Response and Optical Constants
The interaction of barium selenide (B1212193) with electromagnetic radiation is fundamentally described by its dielectric function and related optical constants. These parameters govern the propagation, reflection, and absorption of light within the material.
The dielectric function, ε(ω) = ε₁(ω) + iε₂(ω), is a complex quantity where the real part, ε₁, is associated with the polarization of the material, and the imaginary part, ε₂, represents the optical absorption. researchgate.net Theoretical calculations, often employing methods like the full potential linearized augmented plane wave (FP-LAPW) within the generalized gradient approximation, have been used to determine the dielectric function of BaSe. researchgate.net These calculations show that the primary contributions to the optical transitions originate from the chalcogen p states (initial states) and the Ba 5d states (final states). researchgate.net
Experimental measurements of the dielectric function are typically derived from reflectance spectra using Kramers-Kronig analysis. researchgate.net For barium selenide, a full set of 18 fundamental optical functions has been obtained over a spectral range of 0–40 eV, based on experimental reflectance spectra measured at cryogenic temperatures (2 K and 77 K). researchgate.net The calculated real and imaginary parts of the dielectric function generally show good agreement with experimental results, especially in the lower energy regions of the spectra. researchgate.net In studies of barium-doped bismuth selenide, dielectric parameters, including the dielectric constant and dielectric loss, have been observed to vary with frequency, suggesting suitability for high-frequency applications. dongguk.eduresearchgate.net
| Parameter | Method | Key Findings | Citations |
| Dielectric Function (ε(ω)) | FP-LAPW Calculation | Chalcogen p states and Ba 5d states are major contributors to optical transitions. | researchgate.net |
| Dielectric Function (ε(ω)) | Kramers-Kronig Analysis | Determined over a 0–40 eV spectral range from reflectance data. | researchgate.net |
| Dielectric Properties | Frequency-dependent measurements | Dielectric constant and loss vary with frequency in Ba-doped Bi₂Se₃. | dongguk.eduresearchgate.net |
The refractive index (n) and reflectivity (R) are critical optical constants directly related to the dielectric function. The refractive index describes how light propagates through the material, while reflectivity quantifies the fraction of light reflected from its surface.
For this compound thin films, the refractive index has been reported to be in the range of 1.132 to 2.205. iosrjournals.org Analysis of as-deposited Barium Copper Selenide (BaCuSe) thin films, a related compound, showed that the refractive index influences the propagation velocity of incident photons, with higher velocities observed in the visible to near-infrared regions compared to the ultraviolet region. scienceopen.com Reflectivity measurements on BaCuSe thin films indicated 0.0% reflectance in the ultraviolet region (around 175 nm), which increased to 15% in the near-infrared region (950 nm). scienceopen.com This suggests that such films can act as ultraviolet absorbers and visible to near-infrared transmitters. scienceopen.com
Theoretical calculations of the reflectivity of BaSe are derived from the calculated dielectric function and generally align well with experimental data, particularly at lower energies. researchgate.net Experimental reflectivity spectra for BaSe have been measured on single crystals at 77 K across a wide energy range from 4 to 40 eV. researchgate.net
| Optical Constant | Material | Value/Observation | Citations |
| Refractive Index | This compound Thin Films | 1.132 - 2.205 | iosrjournals.org |
| Reflectivity | BaCuSe Thin Films | 0.0% (at ~175 nm) to 15% (at 950 nm) | scienceopen.com |
| Reflectivity | This compound Single Crystal | Measured from 4-40 eV at 77 K | researchgate.net |
Calculation and Measurement of Dielectric Function (Real and Imaginary Parts)
Absorption and Emission Spectroscopy
Spectroscopic techniques that measure the absorption and emission of light provide deep insights into the electronic structure, including band gaps and defect states, of this compound.
UV-Vis-NIR spectroscopy is a fundamental tool for characterizing the optical properties of materials by measuring their absorbance, transmittance, and reflectance over a broad wavelength range. gcms.cz Studies on chemically bath-deposited this compound thin films have shown very high transmittance, around 85%, in the UV-Vis regions of the spectrum, making them potentially useful as aesthetic window glaze materials. researchgate.net The thickness of the film can influence its transmittance. researchgate.net
For as-deposited Barium Copper Selenide (BaCuSe) thin films, transmittance spectra indicated transparency across the entire visible and near-infrared regions. scienceopen.com These films act as UV absorbers and Vis-NIR transmitters. scienceopen.com In barium-doped bismuth selenide, UV-Vis analysis has been used to determine the optical band gap, which was found to decrease with increasing barium concentration. dongguk.eduresearchgate.net For instance, the band gap of pure bismuth selenide was measured to be about 2.56 eV, which decreased to 1.48 eV for a 15% barium doping concentration. dongguk.eduresearchgate.net
| Material | Spectroscopic Finding | Value | Citations |
| This compound Thin Films | Transmittance in UV-Vis | ~85% | researchgate.net |
| BaCuSe Thin Films | Optical Behavior | Transparent in Vis-NIR, UV absorber | scienceopen.com |
| Barium-doped Bi₂Se₃ (0% Ba) | Optical Band Gap | 2.56 eV | dongguk.eduresearchgate.net |
| Barium-doped Bi₂Se₃ (15% Ba) | Optical Band Gap | 1.48 eV | dongguk.eduresearchgate.net |
Photoluminescence (PL) spectroscopy involves the emission of light from a material after it has absorbed photons. This technique is highly sensitive to the electronic structure and is particularly useful for studying excitonic features. An exciton (B1674681) is a bound state of an electron and a hole, often formed when a photon is absorbed in a semiconductor. sinica.edu.tw
In many semiconductors, the PL spectrum is dominated by the recombination of excitons. arxiv.orgdtic.mil The emission can be categorized into different peaks, such as the A-peak (ground state exciton) and B-peak (higher spin-orbit split state). arxiv.orgdtic.mil While specific PL studies detailing excitonic features in pure this compound are not extensively covered in the provided context, the general principles of PL spectroscopy are relevant. For instance, in related materials, the intensity ratio of different excitonic peaks can be a measure of sample quality and defect density. arxiv.orgdtic.mil
In barium-doped bismuth selenide, photoluminescence analysis has been conducted, although specific excitonic features are not detailed. dongguk.eduresearchgate.net The study of excitons is crucial as they play a significant role in the optical properties of semiconductors, influencing absorption and emission processes near the band edge. sinica.edu.tw
The optical spectra of materials like this compound can be understood in terms of two main types of transitions: interband transitions and core-exciton transitions. researchgate.net Interband transitions involve the excitation of an electron from the valence band to the conduction band across the fundamental band gap. sinica.edu.tw These transitions are responsible for the broad absorption features at higher energies.
Core-exciton transitions, on the other hand, occur at higher energies and involve the excitation of an electron from a core level (e.g., from the barium ion) to the conduction band, forming a core exciton. researchgate.net In this compound, spectral features have been classified into these two groups. The structures in the lower energy region are interpreted as interband and band-exciton transitions, while those in the higher energy region are attributed to core-excitons. researchgate.net The analysis of these transitions is critical for developing a comprehensive band-structure model of the material. researchgate.net
Photoluminescence (PL) Spectroscopy and Excitonic Features
Optoelectronic Modulations and Responsivity
The modulation of optical and electronic properties in semiconducting materials is fundamental to their application in optoelectronic devices. In this compound (BaSe), these modulations are influenced by physical dimensions, such as film thickness, and its intrinsic crystal structure.
The optical characteristics of this compound (BaSe) thin films are significantly influenced by their thickness. Studies on BaSe films prepared by methods like chemical bath deposition (CBD) reveal distinct correlations between film thickness and optical parameters such as transmittance and absorbance. researchgate.netresearchgate.net The thickness of these films is directly dependent on growth parameters like deposition time. researchgate.netresearchgate.net
Generally, BaSe thin films exhibit low absorbance and high transmittance, reaching approximately 85% in the UV-Visible regions of the electromagnetic spectrum. researchgate.net This high level of transparency in the visible range makes BaSe a candidate for applications such as aesthetic window glazing. researchgate.net Research indicates a direct relationship between film thickness and transmittance; specifically, an increase in film thickness leads to higher transmittance. researchgate.net This is somewhat counterintuitive compared to the behavior of many other semiconductor films where transmittance typically decreases with thickness due to greater absorption. sapub.orghilarispublisher.com For instance, studies on Tin Selenide (SnSe) and Selenium (Se) films show that transmittance decreases as the film gets thicker. sapub.orgdbc.wroc.pl
The optical band gap is another critical property that can be thickness-dependent. For BaSe films, a direct band gap of 1.70 eV has been reported. researchgate.netresearchgate.net While specific data on the variation of BaSe's band gap with thickness is limited, the general trend observed in other semiconducting thin films, such as Zinc Selenide (ZnSe) and Tin Selenide (SnSe), is a decrease in the optical band gap with increasing film thickness. sapub.orgscirp.org This phenomenon is often attributed to quantum size effects and an increase in the density of localized states within the band structure for thicker films. sapub.org
Polarization-sensitive photodetection is a valuable capability in optoelectronics, enabling the analysis of the polarization state of incident light. This phenomenon is most prominent in materials with intrinsic in-plane anisotropy, a characteristic feature of many two-dimensional (2D) materials. researchgate.net The anisotropy arises from a low-symmetry crystal structure, where atomic arrangements differ along distinct crystallographic directions (e.g., armchair and zigzag). nih.govresearching.cn This structural anisotropy leads to direction-dependent optical absorption and charge carrier mobility, resulting in a photocurrent that varies with the angle of linearly polarized light. researchgate.netnih.gov
Materials like Tungsten Ditelluride (WTe2) and β-Gallium Oxide exhibit strong polarization-sensitive photoresponses due to their anisotropic crystal structures. nih.govresearching.cn The performance of such a photodetector is often quantified by the photocurrent anisotropy ratio, which compares the maximum and minimum photocurrents measured under parallel and perpendicular light polarization, respectively. nih.gov
However, this compound (BaSe) crystallizes in a highly symmetric cubic (rock salt) structure. researchgate.netresearchgate.net Materials with cubic crystal lattices are generally isotropic, meaning their physical properties, including optical absorption and electrical conductivity, are uniform in all directions. Consequently, bulk or unstrained thin-film BaSe is not expected to exhibit an intrinsic polarization-sensitive photoresponse. fudan.edu.cn Any potential for polarization sensitivity in BaSe would likely necessitate the introduction of extrinsic anisotropy, for example, by inducing strain or fabricating one-dimensional (1D) nanostructures like nanowires, where the geometric confinement creates a "form" anisotropy. fudan.edu.cn
Thermochromism and photochromism are phenomena where a material undergoes a reversible change in color in response to temperature and light, respectively. medcraveonline.comgoogle.com Thermochromism in inorganic solids can be driven by several mechanisms, including temperature-induced phase transitions or changes in ligand geometry in coordination complexes. medcraveonline.com Photochromism involves a light-induced reversible transformation between two forms of a molecule or crystal defect, each having a different absorption spectrum. google.com
These effects have been observed in a variety of inorganic materials. For example, some lead-based mixed-anion compounds exhibit thermochromism due to lattice anharmonicity driven by lone-pair electrons. bates.edu Reversible photochromic effects have also been reported in defect-rich Barium Titanate (BaTiO₃). iaea.orgresearchgate.net While these examples show that barium compounds and selenides can exhibit such behaviors under certain conditions, there is a lack of specific research in the scientific literature demonstrating significant or technologically relevant thermochromic or photochromic effects in pure this compound (BaSe). The conditions required for such effects, such as specific crystal defects or phase transitions, have not been reported for BaSe. bates.edupnas.org
High Pressure and Temperature Studies on Barium Selenide
Pressure-Induced Structural Phase Transitions
Under the application of pressure, barium selenide (B1212193) undergoes a significant structural transformation, transitioning from a less dense to a more compact crystal structure. This phenomenon is a key area of investigation in high-pressure physics and materials science.
Investigation of B1-B2 (NaCl-type to CsCl-type) Phase Transitions
At ambient pressure and temperature, barium selenide crystallizes in the rock-salt (NaCl-type or B1) structure, which is a six-fold coordinated arrangement. aip.org However, as pressure is applied, it undergoes a first-order phase transition to the more densely packed cesium chloride (CsCl-type or B2) structure, characterized by an eight-fold coordination. aip.org This structural change is accompanied by a notable volume decrease of approximately 13.9% and a color change from yellow to deep red. researchgate.net
Experimental high-pressure X-ray diffraction studies have determined the transition pressure for this B1 to B2 transformation to be around 6.0 GPa. aip.org Theoretical investigations using ab initio density functional theory computations have predicted this transition to occur at a slightly lower pressure of 4.9 GPa. nih.gov The mechanism of this transition involves an unfolding of the bonding between the ions as pressure increases. aip.org During this transition, the nearest neighbor distance between barium and selenium ions actually increases, while the next nearest neighbor distance (Ba-Ba) decreases. aip.org
Pressure-Dependent Lattice Constants and Volume Compression
The application of pressure leads to a systematic reduction in the lattice constants and, consequently, the unit cell volume of this compound. This compression behavior has been studied through both experimental and theoretical means. aip.orgresearchgate.net The relationship between pressure and volume, known as the equation of state, provides critical information about the material's compressibility. aip.orgresearchgate.net Theoretical models have been developed that accurately predict the compression curve of BaSe, showing good agreement with experimental data. aip.org At the B1-B2 phase transition, a sharp discontinuity in the volume is observed, reflecting the first-order nature of this structural change. researchgate.net
High-Pressure Elastic Properties
The elastic properties of this compound under high pressure are crucial for understanding its mechanical stability and response to stress. These properties are quantified by the bulk modulus and the second-order elastic constants.
Bulk Modulus and its Pressure Derivative
The bulk modulus is a measure of a material's resistance to uniform compression. For this compound in its initial B1 phase and the high-pressure B2 phase, the bulk modulus and its first-order pressure derivative have been calculated using potential models and by fitting pressure-volume data to equations of state. aip.orgresearchgate.net These calculations provide insights into how the stiffness of the material changes with increasing pressure. The results from these theoretical studies are generally in good agreement with available experimental data. aip.orgresearchgate.net
Second-Order Elastic Constants
The second-order elastic constants (C11, C12, and C44) provide a more detailed description of a material's elastic response to different types of strain. For this compound, these constants have been calculated for both the B1 and B2 structures at ambient conditions and as a function of pressure. researchgate.net These calculations, often performed using ab initio methods, have been instrumental in characterizing the elastic nature of BaSe, as experimental determination of these constants has been challenging. researchgate.net The calculated values help to understand the predominantly ionic nature of the bonding in this compound. researchgate.net
Temperature-Dependent Structural and Electronic Behavior
While high-pressure studies are prevalent, the influence of temperature on the structural and electronic properties of this compound is also an area of interest. At ambient conditions, BaSe is known to have the lowest energy band gap among the alkaline earth chalcogenides. wikipedia.org Studies on related compounds, such as BaFe2Se3, have shown that temperature can induce structural phase transitions. arxiv.org For instance, BaFe2Se3 undergoes a reversible, first-order isostructural transition around 425 K, where the crystal structure evolves within the same space group. arxiv.org Further heating leads to a second-order phase transformation at a higher temperature. arxiv.org Although specific studies focusing solely on the temperature-dependent structural and electronic behavior of pure BaSe are less common in the provided context, the behavior of similar selenide compounds suggests that temperature can play a significant role in modifying the structural parameters and, consequently, the electronic band structure of this compound.
Doping, Alloying, and Defect Engineering in Barium Selenide Systems
Cation and Anion Substitution Effects
Altering the chemical composition of BaSe through the substitution of either barium (cation) or selenium (anion) sites is a primary method for modifying its fundamental properties. This approach, known as doping or alloying, can significantly change the material's band structure, and electronic and magnetic behavior.
Band gap engineering, the process of controlling the band gap of a material, is crucial for designing optoelectronic devices. physicsmemoir.org.nggoogle.com In semiconductors, this is often achieved by creating solid solutions or alloys. physicsmemoir.org.ng For barium selenide (B1212193), forming an alloy with barium sulfide (B99878) (BaS) to create BaSe₁₋ₓSₓ provides a pathway to tune the band gap.
Theoretical studies using ab-initio calculations have explored the structural and optoelectronic properties of BaSe₁₋ₓSₓ alloys. researchgate.netscirp.org These investigations show that the lattice parameter and the band gap of the alloy can be systematically varied by controlling the sulfur concentration (x). This tunability is a key aspect of band gap engineering. researchgate.netscirp.org Similar principles have been observed in analogous chalcogenide alloys like BaZrS₃₋ₓSeₓ, where substituting sulfur with selenium leads to a decrease in the band gap. scirp.org For instance, in orthorhombic BaZrS₃₋ₓSeₓ, the direct band gap decreases from 0.963 eV to 0.705 eV as selenium content increases. scirp.org This demonstrates the general principle that alloying on the anion site allows for continuous modification of the electronic band structure.
Table 1: Band Gap Variation in Analogous Chalcogenide Perovskites by Anion Substitution
| Compound | Band Gap (eV) | Type |
|---|---|---|
| Orthorhombic BaZrS₃ | 0.963 | Direct (Γ–Γ) |
| Orthorhombic BaZrSe₃ | 0.705 | Direct (Γ–Γ) |
| Cubic BaZrS₃ | 0.655 | Indirect (R–Γ) |
| Cubic BaZrSe₃ | 0.288 | Indirect (R–Γ) |
This table, based on data for BaZrS₃₋ₓSeₓ, illustrates the principle of band gap tuning via anion substitution, which is applicable to BaSe₁₋ₓSₓ. scirp.org
Doping BaSe with transition metals like chromium (Cr) and manganese (Mn) can induce significant changes in its electronic and magnetic properties, making it a candidate for spintronic applications.
Chromium (Cr)-doped BaSe: First-principles calculations have been used to study the effects of Cr doping in BaSe (Ba₁₋ₓCrₓSe). These studies show that the introduction of Cr atoms can induce ferromagnetism and half-metallicity in the material. rsc.org Half-metallic ferromagnets are materials that act as a conductor for electrons of one spin orientation and as an insulator or semiconductor for the other, which is a highly desirable property for spintronic devices. rsc.org The ferromagnetic behavior in Cr-doped BaSe is attributed to the hybridization between the Cr-d and Se-p electronic states. rsc.org The total magnetic moment is found to be primarily contributed by the Cr dopant atoms. rsc.org For doping concentrations (x) of 0.06, 0.125, and 0.25, the resultant compounds are found to be true half-metallic ferromagnets. rsc.org
Manganese (Mn)-doped BaSe: Similarly, doping BaSe with manganese (Ba₁₋ₓMnₓSe) has been investigated using density functional theory (DFT). researchgate.netresearchgate.net Pure BaSe is a non-magnetic semiconductor with an indirect bandgap of about 2.11 eV. researchgate.net When Mn is introduced at Ba sites, it induces spin-polarized bands near the Fermi level, which are mainly composed of Mn-3d orbitals. researchgate.net This results in the material becoming a ferromagnetic semiconductor. researchgate.netresearchgate.net The total magnetic moment of the system increases with the concentration of Mn dopants. researchgate.netresearchgate.net
Table 2: Magnetic Properties of Transition Metal-Doped Barium Selenide
| Dopant System | Doping Concentration (x) | Total Magnetic Moment (μB) | Magnetic Behavior |
|---|---|---|---|
| Ba₁₋ₓCrₓSe | 0.06 | ~4.0 | Ferromagnetic rsc.org |
| Ba₁₋ₓCrₓSe | 0.12 | ~4.0 | Ferromagnetic rsc.org |
| Ba₁₋ₓCrₓSe | 0.25 | ~4.0 | Ferromagnetic rsc.org |
| Ba₁₋ₓMnₓSe | 6.25% | 5.0 | Ferromagnetic researchgate.netresearchgate.net |
| Ba₁₋ₓMnₓSe | 12.5% | 10.0 | Ferromagnetic researchgate.netresearchgate.net |
| Ba₁₋ₓMnₓSe | 25% | 20.0 | Ferromagnetic researchgate.netresearchgate.net |
This table summarizes the induced magnetic moments in BaSe upon doping with Cr and Mn at various concentrations, as determined by theoretical calculations.
The effects of incorporating barium are also studied in other material systems, such as bismuth selenide (Bi₂Se₃), a well-known thermoelectric material. Doping Bi₂Se₃ with barium has been shown to modify its structural, optical, and dielectric properties. acs.org Studies on Ba-doped Bi₂Se₃ nanomaterials synthesized via the Sol-Gel route have shown that the band gap can be tuned by varying the barium concentration. acs.org For instance, the band gap of pure Bi₂Se₃ was reported as 2.56 eV, which decreased progressively to 1.48 eV with a 15% barium doping concentration. acs.org This demonstrates that barium can act as a significant dopant for tuning the properties of other selenide compounds.
Table 3: Optical Band Gap of Barium-Doped Bismuth Selenide
| Barium Doping (x) | Band Gap (eV) |
|---|---|
| 0 | 2.56 |
| 0.03 | 2.39 |
| 0.09 | 2.25 |
| 0.12 | 1.66 |
| 0.15 | 1.48 |
Data from a study on Ba-doped Bi₂Se₃ nanomaterials, showing the reduction in the optical band gap with increasing Ba concentration. acs.org
Impact of Transition Metal Doping on Electronic and Magnetic Properties (e.g., Cr-doped BaSe, Mn-doped BaSe)
Intrinsic Point Defects and Their Role
Intrinsic point defects, such as vacancies (missing atoms) and interstitials (extra atoms in between lattice sites), are naturally present in crystals and can significantly influence their properties. aip.org Understanding and controlling these defects is a key aspect of defect engineering.
In this compound, the primary intrinsic point defects are expected to be selenium vacancies (Vₛₑ) and barium vacancies (V₈ₐ). While direct experimental or theoretical studies on the formation energies of these specific defects in pure BaSe are not widely available, insights can be drawn from related materials.
Selenium Vacancies (Vₛₑ): In many selenide compounds, selenium vacancies are common due to the volatility of selenium during high-temperature synthesis. capes.gov.br Studies on elemental selenium have shown that vacancies can be a dominant defect type, with a formation enthalpy estimated to be around 0.75 eV. researchgate.netmaterialsvirtuallab.org In more complex selenides like barium gallium selenide (BaGa₄Se₇), selenium vacancies are known to form during crystal growth. capes.gov.br These vacancies can exist in different charge states; for example, they can be doubly ionized (Vₛₑ²⁺) and act as electron traps. capes.gov.br The presence of Vₛₑ can create deep energy levels within the band gap, which can be detrimental to device performance. researchgate.net
Barium Vacancies (V₈ₐ): Cation vacancies, such as barium vacancies, are another important type of point defect. In materials like barium hexacelsian (BaAl₂Si₂O₈), density functional theory (DFT) calculations have shown that barium vacancies have a lower formation energy compared to other defects like oxygen interstitials, making them more likely to form. afit.edu Similarly, in BaGa₄Se₇, it is suggested that barium vacancies can act as charge compensators for selenium vacancies. capes.gov.br These cation vacancies can also introduce deep energy levels within the band gap. afit.edu
The presence of intrinsic point defects like selenium and barium vacancies has a profound impact on the optoelectronic properties of a material. arxiv.org These defects can act as trapping centers or non-radiative recombination centers for charge carriers (electrons and holes), which is generally detrimental to the performance of devices like solar cells and photodetectors.
Defect-induced energy states within the band gap can trap charge carriers, reducing their lifetime and mobility. aip.org Furthermore, these states can facilitate the recombination of electron-hole pairs without the emission of light (non-radiative recombination), which lowers the efficiency of light-emitting devices and the open-circuit voltage of solar cells. researchgate.net For example, in BaGa₄Se₇, selenium vacancies are associated with broad optical absorption bands in the visible and near-infrared regions, which represents an unwanted energy loss mechanism. capes.gov.br Therefore, controlling the concentration and type of intrinsic defects during crystal growth and processing is essential for optimizing the optoelectronic performance of BaSe-based materials. capes.gov.br
Selenium Vacancies and Cation Vacancies
Defect Passivation and Repair Strategies (e.g., in-situ selenization, adapted from general selenide research)
Defect passivation and repair are critical strategies in semiconductor engineering aimed at neutralizing or eliminating electronic defects within a material's crystal lattice. While specific research on defect passivation in this compound (BaSe) is not extensively documented, valuable insights can be drawn from comprehensive studies on other selenide-based materials. These studies provide a foundational understanding of common defects and effective repair mechanisms that can be adapted to BaSe systems. The primary goal is to reduce defect-induced non-radiative recombination and enhance the material's optoelectronic properties.
In many selenide compounds, selenium vacancies (VSe) are a common and detrimental deep-level defect that can negatively impact performance. researchgate.net Strategies to counteract these vacancies often involve introducing a selenium-rich environment during or after material synthesis.
In-situ Selenization
One of the most effective methods for defect repair in selenide materials is in-situ selenization. This technique involves introducing additional selenium during the fabrication or annealing process to fill selenium vacancies and repair the crystal structure. Research on tin selenide (SnSe) has demonstrated that an in-situ selenization strategy can effectively repair defects. researchgate.netrsc.org In this process, the Se element fills existing vacancies, which is crucial for suppressing the recombination of charge carriers and reducing the likelihood of oxygen bonding to the metal cation in the film's bulk. researchgate.netrsc.org
This strategy has shown a remarkable increase in both the limiting photocurrent density and environmental stability of SnSe films. rsc.org A similar approach could be highly beneficial for BaSe thin films, where controlling selenium stoichiometry is essential for optimal performance. By annealing BaSe films in a selenium-rich atmosphere, it is plausible that VSe defects could be effectively passivated, leading to improved charge carrier mobility and reduced trap state density. The process involves heating the substrate with the deposited film in the presence of selenium vapor, allowing selenium atoms to incorporate into the lattice and heal defects. researchgate.net
The table below illustrates the effect of an analogous in-situ selenization process on the performance of tin selenide, which could be indicative of the potential improvements for this compound.
| Parameter | Pristine SnSe Film | Repaired SnSe Film (Optimal Selenization) |
| Limiting Photocurrent Density | Baseline | > 3x Increase |
| Environmental Stability | Baseline | > 3x Increase |
| Primary Defect | Tin and Selenium Vacancies | Passivated Vacancies |
| Key Mechanism | N/A | Se element filling of defects |
This table is based on data from research on tin selenide (SnSe) and is presented as an illustrative example for potential application to this compound systems. rsc.org
General Defect Passivation in Selenides
Beyond in-situ selenization, other defect passivation strategies have been successfully applied to various selenide materials and could be adapted for BaSe.
Surface Post-Treatment: Post-treatment of selenide films with specific chemical solutions has been shown to passivate surface and grain boundary defects. For instance, in antimony selenosulfide (Sb₂(S,Se)₃) solar cells, post-treatment with potassium iodide (KI) solution was found to passivate deep-level intrinsic defects, significantly improving device efficiency. researchgate.net In another study, barium ions (Ba²⁺) themselves were used to passivate grain boundary defects in Sb₂(S,Se)₃ by coordinating with sulfur and selenium ions. researchgate.net This suggests that treatments involving barium compounds could be particularly effective for BaSe.
Thiol Chemistry: For ultrathin indium selenide (InSe), which suffers from degradation due to selenium vacancies reacting with air, a theoretical strategy involves using thiol chemistry to repair these vacancies. nih.gov This method proposes that the repaired surface can resist oxidation and maintain the high electron mobility of the pristine material. nih.gov
The following table summarizes various defect passivation strategies from general selenide research that could be applicable to this compound.
| Strategy | Target Material Example | Mechanism | Potential Application for BaSe |
| In-situ Selenization | Tin Selenide (SnSe) | Filling of selenium vacancies during annealing. researchgate.netrsc.org | Annealing BaSe films in a selenium atmosphere to reduce VSe density and improve crystallinity. |
| Potassium Iodide (KI) Post-Treatment | Antimony Selenosulfide (Sb₂(S,Se)₃) | Surface passivation of deep-level defects. researchgate.net | Treating BaSe surfaces to passivate under-coordinated Ba or Se ions. |
| Thiol Chemistry | Indium Selenide (InSe) | Repair of Se vacancies to prevent oxidation and retain mobility. nih.gov | Surface functionalization of BaSe to protect against environmental degradation and passivate surface defects. |
Adapting these defect passivation and repair strategies from the broader field of selenide research offers a promising pathway to enhance the quality and performance of this compound for various electronic and optoelectronic applications.
Applications in Advanced Materials and Device Physics
Electronic Devices and Components
Barium selenide's unique electronic properties make it a candidate for various electronic applications. samaterials.com
Semiconductor Applications
As a semiconductor, barium selenide (B1212193) possesses a unique bandgap energy that can be harnessed for specific electronic functionalities. ontosight.aiamericanelements.com It is considered a significant material in the field of materials science and solid-state physics, contributing to the development of advanced electronic technologies. guidechem.com The electrical properties of this compound are key to its exploration for use in various electronic devices. samaterials.comsamaterials.com
Spintronic Devices
Spintronics, or spin-based electronics, is a field that aims to utilize the spin of electrons for information processing and storage. niscpr.res.in Research has shown that doping this compound with transition metals, such as chromium (Cr), can induce half-metallic ferromagnetism. niscpr.res.inresearchgate.netresearchgate.net
First-principles calculations have been used to investigate the effects of chromium doping on the structural, electronic, and magnetic properties of this compound. niscpr.res.in These studies predict that Cr-doped BaSe (Ba1-xCrxSe) can exhibit half-metallic ferromagnetic behavior with 100% spin polarization at the Fermi level. niscpr.res.inresearchgate.netresearchgate.net This property is crucial for spintronic applications. niscpr.res.in
The half-metallicity in these materials arises from the hybridization between the d-orbitals of the chromium dopant and the p-orbitals of selenium. niscpr.res.in The total magnetic moment in these compounds is primarily contributed by the Cr-d states. niscpr.res.in The predicted results suggest that these materials could be useful in spintronic devices, encouraging further experimental work in this area. niscpr.res.in
| Dopant | Property | Finding |
| Chromium (Cr) | Half-Metallic Ferromagnetism | Cr-doped BaSe exhibits 100% spin polarization. niscpr.res.inresearchgate.netresearchgate.net |
| Chromium (Cr) | Magnetic Moment | Primarily contributed by Cr-d states. niscpr.res.in |
Optoelectronic Devices
This compound's optical and electronic properties make it a material of interest for various optoelectronic devices. ontosight.aiguidechem.comsamaterials.com
Photodetectors
This compound has been utilized in the construction of photocells. guidechem.com It is particularly useful for measuring solar irradiance because, unlike some other materials like selenium, it does not suffer from a decline in output or saturation under intense sunlight. guidechem.com BaSe remains quasi-linear and can be used to measure light intensity over a broad spectral range. guidechem.com
Solar Energy Conversion (e.g., Solar Cells)
This compound is explored as a material for solar cells due to its potential to absorb sunlight. ontosight.aiguidechem.com Its semiconducting and photoconductive properties play a crucial role in its application in solar energy conversion. guidechem.com
Recent research has explored the use of a novel absorber material made of silver, barium, titanium, and selenium (Ag2BaTiSe4) in thin-film solar cells. pv-magazine.comacebattery.com Simulations have shown that these cells could achieve high efficiencies. pv-magazine.comacebattery.com This work highlights the potential of barium-containing selenides in developing highly efficient thin-film solar cells. pv-magazine.com Furthermore, barium-containing compounds are being investigated for their role in enhancing the efficiency and stability of perovskite solar cells. researchgate.net
A related compound, barium copper selenide (BaCuSe), has also been investigated for photovoltaic applications. Thin films of BaCuSe act as ultraviolet absorbers and are transparent in the visible to near-infrared regions, making them suitable for tandem solar cell configurations. scienceopen.com
| Compound | Application | Key Finding |
| Ag2BaTiSe4 | Thin-Film Solar Cell Absorber | Simulations show potential for high efficiency. pv-magazine.comacebattery.com |
| BaCuSe | Thin-Film Photovoltaics | Acts as a UV absorber and is transparent to visible/near-IR light. scienceopen.com |
Light Emitting Diodes and Lasers
Barium chalcogenides, including this compound, are considered convenient host semiconductors for materials used in light-emitting diodes (LEDs) and laser diodes. researchgate.net The properties of these materials can be significantly altered by doping, which is a key area of research for developing new optoelectronic devices. niscpr.res.in
Another related compound, barium gallium selenide (BaGa4Se7), is a nonlinear optical material used for producing tunable mid-infrared laser beams through optical parametric oscillation. aip.org While not this compound itself, this demonstrates the potential of barium-based selenide compounds in laser applications.
Photonic Devices and Light Manipulation
This compound's unique optical and electrical properties position it as a material of interest for applications in photonic and optoelectronic devices. samaterials.comoptica.org Photonics, the science and technology of generating, controlling, and detecting photons (light particles), underpins numerous technologies, from communications to sensing. afit.eduresearchgate.net As a semiconductor, this compound's ability to interact with light makes it a candidate for components in devices like photocells and photodetectors. samaterials.comoptica.org
Research into this compound thin films has provided insights into its optical characteristics. Studies on chemically bath-deposited BaSe films show a direct band gap of approximately 1.70 eV and high transmittance of about 85% in the UV-VIS regions of the spectrum, properties that are advantageous for optoelectronic applications. dntb.gov.ua The fundamental optical functions of this compound crystals have been studied over a broad spectral range, providing essential data for the design of photonic devices.
While research on pure BaSe for photonics is ongoing, studies on related ternary compounds highlight the potential of barium selenides in this field. For instance, Barium Copper Selenide (BaCuSe) thin films have been shown to be transparent across the visible and near-infrared regions, acting as ultraviolet (UV) absorbers. This combination of properties makes them suitable for applications such as tandem photovoltaic cells. The ability to manipulate and control light is a fundamental aspect of photonics, and materials like barium titanate selenide (BaTiSe3) have been noted for their giant birefringence, an essential property for creating devices that manipulate the polarization of light, such as waveplates and polarizers. The exploration of these and other barium-containing selenides continues to open avenues for new photonic and light-manipulating technologies.
Terahertz Detection and Opto-spintronic Devices
The application of this compound is being explored in advanced fields such as terahertz (THz) detection and opto-spintronics, which merge the principles of optics, electronics, and electron spin.
Terahertz Detection: The terahertz portion of the electromagnetic spectrum (roughly 0.1–10 THz) is of great interest for applications in spectroscopy, imaging, and communications. Developing efficient materials for the generation and detection of THz radiation is a key area of research. While materials like gallium selenide (GaSe) and beta-barium borate (B1201080) (BBO) are actively studied for THz generation and detection, the properties of other chalcogenides are also under investigation. afit.edu For example, nanospectroscopy of phonons in barium fluoride (B91410) (BaF2) has been conducted in the terahertz range. Given this compound's properties in the infrared and optical domains, its potential for use in THz applications, possibly as a detection material or as a component in nonlinear optical setups for THz generation, remains an area for future research.
Opto-spintronic Devices: Spintronics, or spin-based electronics, is a technology that utilizes the intrinsic spin of electrons in addition to their charge. This can lead to devices with higher data processing speeds, lower power consumption, and increased integration densities. Materials known as half-metallic ferromagnets (HMFs) are particularly promising for spintronics because they are metallic for one spin direction and semiconducting for the other, resulting in 100% spin polarization.
Theoretical studies based on density functional theory (DFT) have investigated the properties of transition metal-doped this compound. Research on chromium-doped this compound (Ba1-xCrxSe) indicates that these compounds are half-metallic ferromagnets. The doping induces magnetism and creates the necessary spin-polarized electronic structure, making these materials potential candidates for spintronic applications. Similarly, studies on manganese-doped BaSe also predict its potential use in spintronic and optoelectronic devices. The table below summarizes some of the calculated magnetic properties of chromium-doped this compound.
| Compound | Total Magnetic Moment (μB) | Key Finding | Potential Application |
| Ba0.75Cr0.25Se | ~4.0 | Half-metallic ferromagnet | Spintronics |
| Ba0.50Cr0.50Se | ~4.0 | Half-metallic ferromagnet | Spintronics |
| Ba0.25Cr0.75Se | ~4.0 | Half-metallic ferromagnet | Spintronics |
Data derived from theoretical calculations.
The synergy between optics and spintronics in "opto-spintronics" seeks to use light to control spin states, opening doors for quantum information science. The predicted properties of doped this compound suggest it could be a valuable material in the development of these next-generation devices.
Thermoelectric Materials Research
This compound and its related compounds are under investigation for their potential use in thermoelectric applications. optica.org Thermoelectric materials can directly convert waste heat into useful electrical energy and vice versa, making them crucial for energy harvesting and solid-state cooling technologies. researchgate.net The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, which depends on the Seebeck coefficient, electrical conductivity, and thermal conductivity.
Research has shown that complex crystal structures can lead to low lattice thermal conductivity, a desirable trait for efficient thermoelectric materials. Barium bismuth selenide (BaBi2Se4) has been identified as a potential n-type thermoelectric material due to its low thermal conductivity stemming from its complex structure. samaterials.com Similarly, investigations into the barium copper chalcogenide family have revealed promising thermoelectric properties.
Studies on quaternary barium copper selenide-tellurides (Ba3Cu16-xSe11-yTey) have shown p-type semiconductor behavior. While these materials exhibited some stability issues at higher temperatures due to copper ion conductivity, adjustments in measurement conditions allowed for stable characterization, yielding a maximum ZT value of 0.49 at 690 K. dntb.gov.ua The related sulfide-telluride compounds, Ba3Cu16-xS11-yTey, demonstrated even better performance and stability, with a ZT of 0.88 at 745 K, highlighting the potential of this class of materials. dntb.gov.ua The table below presents findings on various barium-containing selenide compounds explored for thermoelectric applications.
| Compound | Type | Max. ZT | Temperature (K) | Key Characteristic |
| BaBi2Se4 | n-type | Potential Candidate | - | Low lattice thermal conductivity. samaterials.com |
| Ba3Cu16-xSe11-yTey | p-type | 0.49 | 690 | Low thermal conductivity. dntb.gov.ua |
| Ba3Cu15.3S7.5Te3.5 | p-type | 0.88 | 745 | Extraordinarily low thermal conductivity. dntb.gov.ua |
| MgV2O6, CaV2O6, BaV2O6 | - | Potential Candidates | High Temp. | Investigated for high-temperature thermoelectric power generation. |
The ongoing research into this compound and its more complex derivatives indicates a promising path toward developing new and efficient thermoelectric materials for waste heat recovery and other energy applications.
Catalytic Applications
This compound has been identified as a compound with potential for use in catalytic applications. optica.org While specific research detailing the catalytic activity of pure this compound is emerging, the broader family of barium compounds is known for its catalytic properties in various industrial processes.
Barium catalysts, often in the form of barium oxide (BaO) or barium hydroxide (B78521) (Ba(OH)2), are utilized for their basicity and reactivity. These compounds have proven effective in several key chemical reactions:
Ethoxylation: Barium catalysts are used to produce nonionic surfactants. Their use leads to a narrow range of ethoxylation, which is industrially significant as it reduces the amount of unreacted starting materials and unwanted byproducts. Barium oxide is a commonly used catalyst for this purpose.
Transesterification: Barium hydroxide acts as a heterogeneous base catalyst in the production of biodiesel. This method is advantageous because the catalyst can be easily separated from the product, the reaction steps are simple, and it results in high-purity products with low environmental impact.
Polymer Degradation: In the thermal degradation of polystyrene, barium oxide catalysts can lower the activation energy of the process. This reduces the required temperature for degradation and increases the yield of the desired styrene (B11656) monomer.
Given that this compound is a compound of barium, it is plausible that it could exhibit interesting catalytic properties, potentially in reactions where the electronic properties of the selenide component play a role. The study of nanostructured materials, for instance, has shown that they can be advantageous for catalytic applications. The exploration of this compound as a catalyst is an active area of materials science research, contributing to the development of new technologies for chemical synthesis and environmental applications.
Nonlinear Optical Applications (as part of broader barium chalcogenide family)
The barium chalcogenide family, which includes this compound, has garnered significant interest for its nonlinear optical (NLO) properties. NLO materials are crucial for technologies that involve frequency conversion of light, such as generating light in spectral regions where direct laser sources are unavailable, like the mid-infrared (mid-IR).
Several complex barium chalcogenide crystals have been developed and characterized for their potential in mid-IR applications. These materials offer advantages over more traditional NLO crystals, such as higher laser-induced damage thresholds (LIDT) and broad transparency ranges.
Key research findings on barium chalcogenide NLO crystals include:
Barium Gallium Selenide (BaGa4Se7 or BGSe): This is a recently developed NLO crystal used for producing tunable mid-IR laser beams through processes like optical parametric oscillation. It has a wide transparency window extending from the visible spectrum to approximately 17 µm.
Other Barium Chalcogenide Crystals: Compounds like BaGa4S7 (BGS), BaGa2GeS6 (BGGS), and BaGa2GeSe6 (BGGSe) are also being reviewed for frequency down-conversion of powerful near-IR lasers into the mid-IR. Theoretical studies have been successful in accurately predicting the bandgaps, refractive indices, and NLO coefficients of these materials, aiding in their application.
The table below summarizes some of the key properties of these advanced NLO crystals.
| Crystal | Abbreviation | Transparency Range (µm) | Key NLO Application |
| Barium Gallium Selenide | BGSe | ~0.6 - 17 | Frequency down-conversion to mid-IR. |
| Barium Gallium Sulfide (B99878) | BGS | ~0.4 - 12 | Frequency down-conversion to mid-IR. |
| Barium Gallium Germanium Sulfide | BGGS | ~0.4 - 12 | Frequency down-conversion to mid-IR. |
| Barium Gallium Germanium Selenide | BGGSe | ~0.6 - 17 | Frequency down-conversion to mid-IR. |
| Barium Gallium Germanium Sulfide | Ba2Ga8GeS16 | 0.3 - 25 | Second-harmonic generation in the mid-IR. |
These barium-based chalcogenide crystals have demonstrated efficient generation of light in the 2.6–17 µm range through various nonlinear processes, indicating their strong potential for future commercial and scientific applications in fields requiring coherent mid-IR light sources.
Theoretical and Computational Methodologies in Barium Selenide Research
First-Principles Calculations for Electronic and Structural Prediction
First-principles calculations, primarily based on density functional theory (DFT), are a cornerstone of theoretical research on barium selenide (B1212193). scm.comresearchgate.net These methods are used to investigate the electronic and structural properties of BaSe from fundamental quantum mechanical principles, without empirical parameters.
Researchers have employed various approaches within DFT, such as the full-potential linearized augmented plane wave plus local orbitals (FP-APW+lo) method and the full potential-linearized augmented plane wave (FP-LAPW) method. researchgate.netresearchgate.net Exchange-correlation potentials, which are a key component of DFT calculations, are treated with approximations like the local-density approximation (LDA), generalized gradient approximation (GGA), and the modified Becke-Johnson (mBJ) potential. researchgate.netniscpr.res.in The choice of the exchange-correlation functional can significantly impact the accuracy of the predicted properties. For instance, the Engel-Vosko GGA (EV-GGA) has been shown to provide improved band structure calculations compared to other theoretical work. researchgate.net
Key Research Findings:
Structural Properties: First-principles calculations have been successfully used to determine the equilibrium lattice constant and bulk modulus of BaSe, with results showing good agreement with experimental data. researchgate.net These calculations also predict a pressure-induced structural phase transition from the rock-salt (B1) to the cesium chloride (B2) structure. researchgate.net
Electronic Properties: The electronic band structure of BaSe has been extensively studied, revealing it to be an indirect bandgap semiconductor. researchgate.net The calculated bandgap values vary depending on the computational method used. For example, one study reported an indirect bandgap of 2.11 eV. researchgate.net The electronic properties are crucial for understanding the material's potential in optoelectronic devices.
Doping Effects: The impact of doping on the electronic and magnetic properties of BaSe has been a significant area of investigation. For example, doping with chromium (Cr) has been theoretically shown to induce half-metallic ferromagnetism, a property highly desirable for spintronic applications. researchgate.netniscpr.res.in First-principles calculations predict that the total magnetic moment in Cr-doped BaSe is primarily due to the Cr atoms. niscpr.res.in Similarly, the effects of manganese (Mn) doping have been explored to tailor the material's magneto-optoelectronic and thermoelectric features. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior
While extensive research exists on the first-principles calculations of barium selenide, specific reports on molecular dynamics (MD) simulations for BaSe are less common in the available literature. However, MD simulations are a powerful tool for studying the dynamic behavior of materials, including vibrational properties, thermal conductivity, and phase transitions at finite temperatures.
MD simulations have been successfully applied to study related materials, such as selenium and other chalcogenides, providing insights that could be analogous to the behavior of BaSe. h-brs.debme.hu For instance, MD simulations of selenium have been used to investigate its mechanical properties under tensile stress and the influence of temperature on its fracture behavior. h-brs.de These simulations often employ classical empirical potentials to describe the interactions between atoms, allowing for the study of larger systems and longer timescales than are typically feasible with first-principles methods. bme.hu
For BaSe, MD simulations could be employed to:
Investigate the dynamics of the pressure-induced phase transition from the B1 to the B2 structure.
Calculate thermal properties like thermal expansion and thermal conductivity.
Study the behavior of surfaces and interfaces.
Simulate the dynamics of defect formation and migration.
The development of accurate interatomic potentials for the Ba-Se system would be a crucial step to enable detailed MD studies of this material.
Advanced Modeling of Defect Structures and Their Energetics
The presence of point defects, such as vacancies, interstitials, and substitutions, can significantly influence the electronic and optical properties of semiconductors like this compound. scm.com Advanced modeling techniques, often based on first-principles calculations within a supercell approach, are essential for understanding the formation and energetics of these defects. scm.comaip.org
The formation energy of a defect is a key parameter that determines its concentration in the material. aip.org This can be calculated using DFT, and the results are often visualized in defect formation energy diagrams, which show the stability of different charged defect states as a function of the Fermi level. acs.org
Methodological Considerations:
Supercell Size: To accurately model an isolated defect, the calculations must be performed in a sufficiently large supercell to minimize the interactions between the defect and its periodic images. scm.com
Charge Corrections: For charged defects, electrostatic interactions between the charged defect and its periodic images, as well as with the uniform background charge, can introduce artifacts. Correction schemes are therefore necessary to obtain accurate formation energies. scm.com
Chemical Potentials: The formation energy of a defect also depends on the chemical potentials of the constituent elements, which represent the energy cost of adding or removing atoms from the system. aip.org
While specific studies on advanced modeling of defect structures in BaSe are not extensively detailed in the provided search results, the methodologies are well-established and have been applied to a wide range of semiconductor materials. researchgate.netdavidscanlon.comreadthedocs.io Python toolkits like doped have been developed to streamline and standardize defect calculations, from generating defect structures to analyzing the final results. davidscanlon.comreadthedocs.io The application of these advanced modeling techniques to BaSe would be invaluable for understanding its defect chemistry and for predicting its behavior as a host for various dopants.
Simulation of High-Pressure and Temperature Effects on Material Properties
The simulation of high-pressure and high-temperature effects is crucial for understanding the fundamental properties of materials and for exploring their behavior in extreme environments. european-mrs.com For this compound, theoretical studies have primarily focused on the effects of high pressure on its structural and elastic properties.
High-Pressure Effects:
As previously mentioned, first-principles calculations have been instrumental in predicting the pressure-induced structural phase transition in BaSe from the rock-salt (B1) to the cesium chloride (B2) structure. researchgate.net Theoretical studies have calculated the transition pressure and the equation of state, which describes the relationship between pressure, volume, and temperature. researchgate.net These simulations provide valuable data that complements experimental high-pressure studies, which often utilize techniques like X-ray diffraction in diamond anvil cells. mdpi.com
In situ high-pressure techniques combined with theoretical simulations have been used to study phase transitions and changes in the electronic structure of similar selenide compounds. mdpi.comacs.org For instance, in tin selenide, high pressure has been shown to induce a semiconductor-to-semimetal transition. mdpi.com Similar investigations for BaSe could reveal interesting changes in its electronic properties under compression.
High-Temperature Effects:
While specific simulations of high-temperature effects on BaSe are not prominent in the search results, the methodologies for such studies are well-developed. Molecular dynamics simulations are particularly well-suited for investigating the effects of temperature on material properties. h-brs.deaip.org
For BaSe, these simulations could be used to:
Determine the melting point. samaterials.com
Calculate the coefficient of thermal expansion.
Investigate the temperature dependence of elastic constants.
Study the influence of temperature on defect formation and diffusion.
The combination of high-pressure and high-temperature simulations can provide a comprehensive understanding of the phase diagram and thermodynamic properties of BaSe. tandfonline.comtandfonline.comscielo.org.mxresearchgate.net
Future Directions and Emerging Research Avenues for Barium Selenide
Exploration of Low-Dimensional and Nanostructured Barium Selenide (B1212193)
The field of materials science is increasingly focusing on the unique properties that emerge when materials are synthesized at the nanoscale. For barium selenide (BaSe), a crystalline solid known for its semiconductor properties, the exploration of its low-dimensional and nanostructured forms is a promising frontier. nanochemazone.comontosight.aiamericanelements.com The transition from bulk material to nanostructures like nanowires, quantum dots, and two-dimensional (2D) layers can dramatically alter electronic and optical properties, opening doors for novel applications.
Research into nanostructured lead selenide (PbSe) has demonstrated that properties such as band gap energy and conductivity can be controlled by manipulating deposition parameters. slideshare.net This suggests that similar tunability could be achieved for this compound nanostructures. The synthesis of quasi-one-dimensional barium cadmium chalcogenides has also been a subject of investigation, providing insights into the behavior of low-dimensional barium-containing compounds. dntb.gov.ua The study of magnetism in 2D materials and low-dimensional magnetic nanostructures has revealed exciting properties that differ significantly from their bulk counterparts, a phenomenon that could be relevant to nanostructured BaSe. researchgate.netpwr.edu.pl
The development of nanostructured BaSe holds potential for applications in various technological fields, including thermoelectrics, infrared imaging, and photovoltaics. researchgate.net The ability to tune the material's properties through nanostructuring could lead to the development of more efficient and specialized electronic and optoelectronic devices. ontosight.ai
Heterostructures and Interface Engineering with this compound
The creation of heterostructures, which involves combining different materials to form layered structures, is a powerful strategy for designing materials with tailored functionalities. For this compound, forming heterostructures with other semiconductors or materials can lead to novel electronic and optical phenomena. A key aspect of this research is interface engineering, which focuses on controlling the properties of the boundary between the different materials.
Recent studies have shown that combining halide perovskites and chalcogenide materials in heterostructures can result in superior device performance. aip.org The interaction at the interface, often a weak van der Waals force, can lead to the formation of interlayer excitons and novel light-matter interactions. aip.org For instance, research on iron selenide has demonstrated that creating heterostructures by gluing it onto larger crystals of barium iron arsenide allows for the measurement of its intrinsic magnetic properties by overcoming the issue of twinning. stfc.ac.uk This highlights the potential of heterostructuring to probe and manipulate the fundamental properties of selenide compounds.
Furthermore, interface engineering through doping has proven effective in enhancing the performance of perovskite solar cells. The incorporation of barium ions into CsPbI2Br perovskite films altered the band alignment at the interface with the titanium dioxide (TiO2) electron transporting layer, facilitating more efficient charge transport and improving the solar cell's power conversion efficiency. rsc.orgresearchgate.net Similar interface engineering strategies could be applied to this compound-based heterostructures to optimize their performance in electronic and optoelectronic devices. The development of heterostructures involving this compound could pave the way for advanced applications in fields such as spintronics and next-generation solar cells. acs.orgacs.org
Integration of this compound in Hybrid Material Systems
The integration of this compound into hybrid material systems, where it is combined with organic materials, polymers, or other inorganic compounds, presents a promising avenue for creating materials with enhanced or entirely new functionalities. This approach allows for the synergistic combination of the distinct properties of each component.
One area of exploration is the development of hybrid materials for optoelectronic applications. For instance, research into chalcogenide perovskites, which can include barium, has shown their potential in photovoltaics and light-emitting devices due to their high stability, direct band gaps, and good carrier transport abilities. researchgate.netresearchgate.net A recent study demonstrated the first-time creation of thin-film solar cells using an absorber composed of silver, barium, titanium, and selenium (Ag2BaTiSe4), showcasing the potential of barium-containing selenide compounds in novel photovoltaic architectures. acebattery.com
Furthermore, the synthesis of quaternary chalcogenides, such as BaRECuSe3 (where RE is a rare-earth element), highlights the potential for creating complex hybrid systems with interesting thermoelectric properties. researchgate.net The integration of this compound with other materials can also be seen in the development of nonlinear optical materials. For example, barium gallium selenide (BaGa4Se7) is a key material for generating tunable mid-infrared laser beams. afit.edu The study of such complex systems provides a foundation for designing novel this compound-based hybrid materials with tailored properties for specific applications.
Advanced Spectroscopic Probes for Deeper Understanding of Electronic and Phononic Interactions
A thorough understanding of the fundamental electronic and phononic (lattice vibration) properties of this compound is crucial for its application in advanced technologies. Advanced spectroscopic techniques are indispensable tools for probing these interactions at a microscopic level.
Vibrational spectroscopic imaging, for example, can provide detailed information about the molecular components and structure of materials. researchgate.net Techniques such as Raman spectroscopy have been used to characterize the phase diversity in transition metal selenides and to confirm the structure of synthesized thin films. acs.orgmdpi.com For this compound, these methods can be employed to study its crystal structure, identify defects, and understand how its vibrational modes couple with electronic excitations.
Electron paramagnetic resonance (EPR) is another powerful technique for identifying and characterizing point defects in crystals, which can significantly impact a material's optical and electronic properties. afit.edu Studies on materials like barium gallium selenide have used EPR to identify vacancy defects and their associated optical absorption bands. afit.edu Applying such advanced spectroscopic probes to this compound can provide a deeper understanding of its defect chemistry and its influence on device performance. This knowledge is essential for optimizing material synthesis and for designing devices with improved efficiency and stability. postnova.com
Development of Novel Synthesis Routes for Enhanced Material Quality and Scalability
The ability to produce high-quality and large-scale this compound is fundamental to its practical application. Consequently, the development of novel and efficient synthesis methods is a critical area of research. Current methods for preparing this compound include the reduction of barium selenate (B1209512) in a hydrogen flow and the reaction of selenium with barium carbonate or barium oxide at high temperatures. wikipedia.org
Researchers are exploring various synthesis pathways to gain better control over the material's properties and to enable scalable production. For instance, chemical bath deposition has been used to prepare this compound thin films, with the properties of the films being dependent on the deposition parameters. researchgate.net Solvothermal routes are being investigated for the synthesis of transition metal selenides, offering a low-temperature alternative to traditional high-temperature solid-state reactions. mdpi.com A sol-gel route has also been employed for doping bismuth selenide with barium. researchgate.net
Furthermore, innovative approaches such as a two-step self-organization/conversion strategy have been demonstrated for creating architected metal selenides. This method involves the initial formation of barium carbonate nanocrystals which are then chemically converted to cadmium selenide while preserving the original shape. acs.org The development of such novel synthesis techniques could lead to the production of this compound with precisely controlled structures and properties, paving the way for its use in a wider range of advanced technologies. The exploration of new synthetic methods, including those that are more environmentally friendly and cost-effective, is crucial for the future of this compound research and its eventual commercialization. google.comarkat-usa.org
Q & A
Q. 1.1. What are the key considerations for synthesizing high-purity barium selenide in laboratory settings?
Synthesis of BaSe requires precise control of stoichiometry and reaction conditions. Solid-state reactions between barium and selenium precursors (e.g., BaO + H₂Se gas) under inert atmospheres (e.g., argon) at elevated temperatures (~800–1000°C) are common. Contamination risks arise from oxygen or moisture, necessitating glovebox techniques. Electrochemical deposition in selenious acid solutions (e.g., H₂SeO₃) with rotating disk electrodes can yield thin films, but substrate choice and solution pH significantly affect crystallinity and purity .
Q. 1.2. How do computational approximations (e.g., LDA vs. GGA) impact predictions of BaSe’s electronic properties?
Local Density Approximation (LDA) tends to underestimate bandgaps due to improper treatment of electron exchange-correlation, while Generalized Gradient Approximation (GGA) improves accuracy by incorporating density gradients. For BaSe, GGA-based calculations (e.g., Perdew-Burke-Ernzerhof (PBE) functional) better align with experimental optical data, though spin-orbit coupling corrections may refine predictions further .
Q. 1.3. What experimental techniques validate BaSe’s crystal structure and stoichiometry?
- X-ray Diffraction (XRD): Confirms cubic (rock-salt) or orthorhombic phases.
- Energy-Dispersive X-ray Spectroscopy (EDS): Quantifies Ba:Se ratios.
- X-ray Photoelectron Spectroscopy (XPS): Identifies oxidation states (e.g., Se²⁻ vs. Se⁰ impurities).
Thermogravimetric analysis (TGA) under controlled atmospheres can detect oxygen or moisture-induced degradation .
Advanced Research Questions
Q. 2.1. How can researchers resolve discrepancies in reported bandgap values of BaSe?
Bandgap variations (e.g., 1.3–2.1 eV) arise from synthesis methods (thin-film vs. bulk) and measurement techniques:
Q. 2.2. What challenges arise in modeling BaSe’s thermodynamic stability under varying conditions?
BaSe decomposes in humid or oxygenated environments, forming BaSeO₃ or Ba(OH)₂. DFT simulations using ab initio molecular dynamics (AIMD) can predict phase stability, but require explicit inclusion of solvent interactions (e.g., water molecules) and defect thermodynamics. Experimental validation via in situ Raman spectroscopy under controlled atmospheres is critical .
Q. 2.3. How do surface defects influence BaSe’s optoelectronic properties?
Vacancies (e.g., Se vacancies) introduce mid-gap states, altering carrier concentrations. Scanning Tunneling Microscopy (STM) and photoluminescence (PL) mapping reveal defect densities, while GW approximations (beyond DFT) model excitonic effects. Surface passivation with chalcogenide layers (e.g., Se capping) mitigates recombination losses .
Q. 2.4. What advanced spectroscopic methods probe carrier dynamics in BaSe nanostructures?
Q. 2.5. How to ensure accuracy in first-principles calculations for BaSe’s electronic structure?
- Convergence Tests: Increase plane-wave cutoff energy (≥500 eV) and k-point grids.
- Hybrid Functionals: Combine exact exchange (e.g., HSE06) with GGA for bandgap correction.
- Experimental Benchmarking: Compare with UV-Vis-NIR absorption edges and Hall effect data .
Methodological Best Practices
Q. 3.1. Designing experiments to minimize contamination in BaSe synthesis
Q. 3.2. Addressing data contradictions in defect analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
